Naminidil
Description
Properties
IUPAC Name |
1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYDRGZVXVVZQC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176552 | |
| Record name | Naminidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220641-11-2 | |
| Record name | Naminidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220641112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naminidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAMINIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K50VT05OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naminidil's Mechanism of Action in Hair Follicle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naminidil, a structural analogue of minoxidil, is a novel topical agent for the treatment of hair loss. While direct, in-depth research on this compound's specific molecular interactions within hair follicle cells is emerging, its mechanism of action is widely understood to parallel that of minoxidil. This technical guide synthesizes the current understanding of the cellular and molecular pathways influenced by this class of compounds in the context of hair follicle biology. The primary mechanisms include the opening of ATP-sensitive potassium channels, upregulation of key growth factors such as Vascular Endothelial Growth Factor (VEGF), and modulation of critical signaling pathways like Wnt/β-catenin, all of which collectively contribute to the prolongation of the anagen phase of the hair cycle and the promotion of hair growth. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the key signaling cascades to support further research and development in this area.
Introduction
Hair loss, particularly androgenetic alopecia, is a widespread condition with significant psychosocial impact. This compound has emerged as a promising therapeutic agent, demonstrating clinical efficacy in promoting hair growth. Structurally similar to minoxidil, this compound is reported to have a lower molecular weight, which may enhance its scalp penetration and bioavailability[1][2][3]. Understanding the precise mechanism of action of this compound at the cellular level is crucial for optimizing its therapeutic potential and developing next-generation treatments for alopecia. This guide provides a detailed exploration of the molecular pathways this compound is presumed to modulate within the complex microenvironment of the hair follicle, with a primary focus on dermal papilla cells (DPCs) and other key follicular cell types.
Core Mechanisms of Action
The hair growth-promoting effects of this compound are believed to be multifactorial, involving a combination of vascular and cellular signaling events.
Potassium Channel Opening and Vasodilation
A primary proposed mechanism is the opening of ATP-sensitive potassium (KATP) channels in the cell membranes of vascular smooth muscle and hair follicle cells[4][5]. The active metabolite, this compound sulfate, is thought to be responsible for this action. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes vasodilation of peripheral blood vessels. This increased blood flow to the dermal papilla, the signaling center of the hair follicle, is thought to enhance the delivery of oxygen, nutrients, and growth factors, thereby supporting robust hair growth. While direct evidence for this compound's effect on specific KATP channel subunits in hair follicles is pending, studies on minoxidil have identified the presence of Kir6.1/SUR2B channels in human dermal papilla cells, which are sensitive to this class of drugs.
Upregulation of Vascular Endothelial Growth Factor (VEGF)
This compound is hypothesized to stimulate the production and secretion of Vascular Endothelial Growth Factor (VEGF) from dermal papilla cells and surrounding keratinocytes. VEGF is a potent angiogenic factor that plays a critical role in the development and maintenance of the perifollicular vascular network, which is essential for the active growth (anagen) phase of the hair cycle. The induction of VEGF by minoxidil has been shown to be mediated, at least in part, through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and cycling. Activation of this pathway in dermal papilla cells is essential for maintaining the anagen phase. Minoxidil has been demonstrated to activate the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of downstream target genes that promote cell proliferation and differentiation. This action is considered a key mechanism for the anagen-prolonging effect of this class of molecules.
Activation of Pro-survival Signaling Pathways
In addition to the Wnt/β-catenin pathway, minoxidil has been shown to activate other pro-survival signaling cascades within dermal papilla cells, notably the ERK (extracellular signal-regulated kinase) and Akt pathways. Activation of these pathways promotes cell proliferation and inhibits apoptosis, thereby increasing the viability and functional longevity of dermal papilla cells, which are crucial for sustaining hair growth.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on minoxidil, which is expected to be comparable to this compound's effects.
Table 1: Effect of Minoxidil on VEGF Expression in Human Dermal Papilla Cells (DPCs)
| Minoxidil Concentration (µM) | VEGF mRNA Expression (Fold Increase vs. Control) | Reference |
| 0.2 | Dose-dependent increase | |
| 2 | Dose-dependent increase | |
| 6 | Dose-dependent increase | |
| 12 | Dose-dependent increase | |
| 24 | ~6 |
Table 2: Effect of Minoxidil on Dermal Papilla Cell Signaling and Survival
| Parameter | Minoxidil Concentration (µM) | Effect | Reference |
| ERK Phosphorylation | 0.1 | 287% increase | |
| 1.0 | 351% increase | ||
| Akt Phosphorylation | 0.1 | 168% increase | |
| 1.0 | 257% increase | ||
| Bcl-2 Expression | 1.0 | >150% increase | |
| Bax Expression | 1.0 | >50% decrease |
Table 3: Clinical Efficacy of Topical Minoxidil in Androgenetic Alopecia
| Treatment Group | Duration | Change in Total Hair Count (hairs/cm²) | Reference |
| 2% Minoxidil | 32 weeks | +29.9% | |
| Placebo | 32 weeks | -2.6% | |
| 5% Minoxidil | 48 weeks | Significant increase vs. 2% and placebo | |
| 2% Minoxidil | 48 weeks | Significant increase vs. placebo |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to investigate the mechanism of action of compounds like this compound on hair follicle cells.
Human Dermal Papilla Cell (DPC) Culture and Drug Treatment
-
Isolation and Culture: DPCs are isolated from human scalp skin biopsies. Hair follicles are microdissected, and the dermal papillae are explanted onto collagen-coated culture dishes. Cells are maintained in DMEM supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: For experiments, DPCs are seeded at a density of 1-5 x 10^4 cells/cm². Once they reach 70-80% confluency, the growth medium is replaced with a low-serum medium (0.5-2% FBS) for 12-24 hours to synchronize the cells. This compound (or a control vehicle, typically DMSO) is then added to the medium at the desired concentrations for the specified duration of the experiment.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control DPCs using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Gene-specific primers for target genes (e.g., VEGF, AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blotting for Protein Expression and Signaling Pathway Activation
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-catenin, GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the relative protein expression levels.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound's proposed signaling pathways in dermal papilla cells.
Experimental Workflow
Caption: Workflow for in vitro analysis of this compound's effects on DPCs.
Conclusion
The mechanism of action of this compound in hair follicle cells is multifaceted, primarily revolving around its role as a potassium channel opener, a stimulator of VEGF production, and a modulator of key signaling pathways including Wnt/β-catenin, ERK, and Akt. While much of the current understanding is extrapolated from extensive research on its structural analog, minoxidil, the available evidence strongly suggests that this compound promotes hair growth by prolonging the anagen phase and enhancing the viability of dermal papilla cells. Further research is warranted to elucidate the specific molecular targets and quantitative effects of this compound, which will aid in the development of more effective and targeted therapies for alopecia. This guide provides a foundational framework for such future investigations.
References
Naminidil: A Technical Overview of an ATP-Sensitive Potassium Channel Opener for Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Naminidil (BMS-234303) is an investigational compound that was under development by Bristol-Myers Squibb for the treatment of androgenetic alopecia. Its development was discontinued, and the results of its clinical trials have not been publicly released.[1] Consequently, there is a significant lack of publicly available quantitative data regarding its specific efficacy and potency. This guide provides a comprehensive overview of its presumed mechanism of action based on its classification as an ATP-sensitive potassium channel (K-ATP) opener and outlines the standard experimental protocols used to characterize such compounds.
Introduction
This compound is a guanidine derivative that was investigated as a topical treatment for androgenetic alopecia.[1] It is classified as an ATP-sensitive potassium (K-ATP) channel opener, a class of drugs known for their vasodilator properties.[1] The therapeutic hypothesis for this compound in hair growth is analogous to that of minoxidil, another well-known K-ATP channel opener, which is believed to stimulate hair follicles and prolong the anagen (growth) phase of the hair cycle.[2][3]
Chemical Properties
This compound is structurally distinct from minoxidil, belonging to the cyanoguanidine class of compounds.
| Property | Value |
| IUPAC Name | 1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine |
| Molecular Formula | C15H19N5 |
| Molar Mass | 269.352 g/mol |
| Developmental Code | BMS-234303 |
Mechanism of Action: ATP-Sensitive Potassium Channel Activation
The primary mechanism of action for this compound is the opening of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability.
K-ATP Channel Structure and Function in the Hair Follicle
K-ATP channels are hetero-octameric protein complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and a regulatory sulfonylurea receptor (SUR) subunit. In human hair follicles, two distinct types of K-ATP channels have been identified:
-
Kir6.1/SUR2B: Located in the dermal papilla and dermal sheath. This is the likely target for hair growth-promoting K-ATP channel openers like minoxidil.
-
Kir6.2/SUR1: Found in the epithelial matrix of the hair bulb.
Opening of the Kir6.1/SUR2B channels in the dermal papilla is hypothesized to lead to membrane hyperpolarization. This event is thought to trigger a cascade of downstream signaling events, including vasodilation of the surrounding microvasculature, increased nutrient supply, and potentially the upregulation of growth factors that stimulate hair follicle proliferation and prolong the anagen phase.
Figure 1: Proposed signaling pathway for this compound in hair follicle dermal papilla cells.
Quantitative Data (Hypothetical)
As specific data for this compound is unavailable, the following tables illustrate how quantitative data for a K-ATP channel opener would be presented.
In Vitro Potency
This table would summarize the potency of this compound in opening K-ATP channels, typically determined through electrophysiological studies.
| Assay | Cell Type | Channel Subtype | EC50 (µM) |
| Whole-Cell Patch Clamp | Human Dermal Papilla Cells | Kir6.1/SUR2B | [Data Not Available] |
| Single-Channel Patch Clamp | Recombinant HEK293 cells | Kir6.1/SUR2B | [Data Not Available] |
EC50: Half-maximal effective concentration.
In Vitro Efficacy in Hair Follicle Growth
This table would present the efficacy of this compound in promoting hair growth in an ex vivo model.
| Assay | Concentration (µM) | Mean Hair Shaft Elongation (mm/day) | % Increase vs. Control |
| Hair Follicle Organ Culture | 1 | [Data Not Available] | [Data Not Available] |
| 10 | [Data Not Available] | [Data Not Available] | |
| 100 | [Data Not Available] | [Data Not Available] | |
| Minoxidil (10 µM) | [Positive Control Data] | [Positive Control Data] | |
| Vehicle Control | [Baseline Data] | 0% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize this compound.
Electrophysiological Analysis of K-ATP Channel Activity
This protocol is designed to measure the effect of this compound on K-ATP channel currents in isolated cells.
Objective: To determine the potency and selectivity of this compound for K-ATP channel subtypes.
Methodology: Whole-Cell Patch Clamp
-
Cell Culture: Human dermal papilla cells or a cell line stably expressing Kir6.1/SUR2B (e.g., HEK293) are cultured on glass coverslips.
-
Electrophysiology Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution.
-
Pipette Solution: The patch pipette is filled with an internal solution containing a low concentration of ATP (to allow for channel opening) and other necessary ions.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow for electrical access to the entire cell.
-
Data Acquisition: The cell is held at a specific membrane potential, and voltage steps are applied to elicit ion channel currents.
-
Compound Application: this compound is applied at various concentrations via the perfusion system. The resulting changes in outward K+ current are recorded.
-
Data Analysis: Dose-response curves are generated by plotting the increase in current against the concentration of this compound to calculate the EC50 value.
Figure 2: Experimental workflow for whole-cell patch clamp analysis of this compound.
In Vitro Hair Follicle Organ Culture Assay
This assay assesses the direct effect of a compound on hair growth using isolated human hair follicles.
Objective: To measure the effect of this compound on the elongation of human hair shafts in an ex vivo setting.
Methodology:
-
Follicle Isolation: Anagen hair follicles are micro-dissected from human scalp skin samples.
-
Culture: Individual follicles are placed in 24-well plates containing Williams' E medium supplemented with insulin, hydrocortisone, and L-glutamine.
-
Treatment: this compound, a vehicle control, and a positive control (e.g., minoxidil) are added to the culture medium at various concentrations.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period of 7-10 days.
-
Measurement: The length of the hair shaft is measured daily using a calibrated microscope and imaging software.
-
Data Analysis: The mean daily growth rate and the total elongation over the culture period are calculated for each treatment group and compared to the vehicle control.
Logical Relationships and Subtype Targeting
The effectiveness of a K-ATP channel opener for hair growth is dependent on its ability to selectively target the appropriate channel subtype within the hair follicle.
Figure 3: Logical relationship of this compound targeting K-ATP channel subtypes in the hair follicle.
Conclusion
This compound is a K-ATP channel opener that was developed for the treatment of androgenetic alopecia. Although its clinical development was halted and specific data remains scarce, its proposed mechanism of action via the opening of Kir6.1/SUR2B channels in the dermal papilla provides a strong rationale for its potential effects on hair growth. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize the pharmacological profile of this compound or any novel compound targeting this pathway for the treatment of hair loss. Further research into selective openers of hair follicle K-ATP channels remains a promising avenue for the development of new therapeutics for androgenetic alopecia.
References
The Pharmacological Profile of Naminidil (Pyrrolidinyl Diaminopyrimidine Oxide): A Technical Guide
Disclaimer: The compound commonly referred to as "Naminidil" is identified in chemical and cosmetic literature as Pyrrolidinyl Diaminopyrimidine Oxide (PDAO) , also known under trade names such as Kopyrrol and Triaminodil. Due to a scarcity of publicly available, peer-reviewed pharmacological data for PDAO, this guide leverages extensive data from its structural and functional analogue, Minoxidil , to provide a detailed technical overview. This approach is taken to meet the in-depth requirements of this guide for researchers, scientists, and drug development professionals. All data and protocols pertaining to Minoxidil are explicitly identified as such.
Introduction
Pyrrolidinyl Diaminopyrimidine Oxide (PDAO) is a cosmetic ingredient recognized for its role in hair care formulations designed to address hair loss. Structurally, it is a close analogue of Minoxidil, a well-established pharmaceutical agent for the treatment of androgenetic alopecia. Like Minoxidil, PDAO is believed to stimulate hair growth through a multifactorial mechanism of action centered on the health and activity of the hair follicle. This document provides a comprehensive summary of the known pharmacological properties of PDAO and detailed experimental data and protocols for its analogue, Minoxidil, to serve as a technical reference for research and development.
Mechanism of Action
The primary mechanism of action for PDAO, as suggested by cosmetic ingredient literature, is its function as a potassium channel opener, which it shares with Minoxidil. This activity is believed to be central to its effects on the hair follicle.
Key Proposed Mechanisms for Pyrrolidinyl Diaminopyrimidine Oxide:
-
Potassium Channel Opening: PDAO is proposed to open potassium channels in the cell membranes of hair follicles. This leads to hyperpolarization, which may promote vasodilation and increase the supply of blood, oxygen, and nutrients to the hair follicle.
-
Stimulation of Dermal Papilla Cells (DPCs): It is reported to enhance the proliferation and activity of DPCs, which are crucial for regulating the hair growth cycle.
-
Prolongation of Anagen Phase: By nourishing and stimulating the hair follicle, PDAO is thought to extend the anagen (growth) phase of the hair cycle.
-
Wnt/β-catenin Pathway Modulation: Some evidence suggests the involvement of the Wnt/β-catenin signaling pathway, which is critical for hair follicle development and regeneration.[1]
-
Mitochondrial Function and Extracellular Matrix: PDAO may also enhance mitochondrial function within follicular cells and modulate the extracellular matrix to support follicle anchoring.[1]
Established Mechanisms for Minoxidil (as a proxy)
Minoxidil's effects on hair follicles are mediated by its sulfated metabolite, minoxidil sulfate. Its mechanisms include:
-
ATP-sensitive Potassium Channel (K-ATP) Opening: Minoxidil sulfate opens K-ATP channels in vascular smooth muscle cells and potentially in hair follicles, leading to vasodilation.[2]
-
Upregulation of Vascular Endothelial Growth Factor (VEGF): Minoxidil stimulates the production of VEGF, promoting vascularization around the hair follicle.
-
Proliferation and Anti-Apoptosis of Dermal Papilla Cells (DPCs): It stimulates the proliferation of DPCs and prevents apoptosis (cell death) by activating the ERK and Akt signaling pathways and increasing the Bcl-2/Bax ratio.
-
Activation of Wnt/β-catenin Pathway: Minoxidil has been shown to activate the β-catenin pathway, a key regulator of hair follicle growth and cycling.
Pharmacodynamics and Pharmacokinetics
Detailed pharmacodynamic and pharmacokinetic data for Pyrrolidinyl Diaminopyrimidine Oxide are not available in the public domain. The following tables summarize the established data for Minoxidil to serve as a reference.
Pharmacodynamics of Minoxidil
| Parameter | Description | Value / Effect | Reference |
| Mechanism of Action | Opening of ATP-sensitive potassium channels. | Leads to vasodilation and is believed to stimulate hair follicles. | |
| Effect on DPC | Proliferation and anti-apoptotic effects on human Dermal Papilla Cells. | - Increased ERK phosphorylation: 287% at 0.1 µM, 351% at 1.0 µM.- Increased Akt phosphorylation: 168% at 0.1 µM, 257% at 1.0 µM.- Increased Bcl-2, Decreased Bax. | |
| MitoK-ATP Channel EC50 | The half maximal effective concentration for activating mitochondrial ATP-sensitive potassium channels in guinea-pig ventricular myocytes. | 7.3 µM | |
| SarcK-ATP Channel EC50 | The half maximal effective concentration for activating sarcolemmal ATP-sensitive potassium channels in guinea-pig ventricular myocytes. | 182.6 µM |
Pharmacokinetics of Minoxidil
| Parameter | Oral Administration | Topical Administration | Reference |
| Absorption | ≥90% from the GI tract. | ~1.4% through the skin. | |
| Metabolism | Primarily hepatic, via glucuronidation. Metabolized by sulfotransferase to the active form, minoxidil sulfate. | Metabolized by follicular sulfotransferase to minoxidil sulfate. | |
| Protein Binding | Does not bind to plasma proteins. | Not applicable. | |
| Half-life | ~4.2 hours. | Not well-defined due to slow release from the skin. | |
| Excretion | Primarily renal. | Systemically absorbed drug is excreted renally. |
Signaling Pathways
The signaling pathways modulated by Pyrrolidinyl Diaminopyrimidine Oxide are believed to be similar to those of Minoxidil, focusing on cell survival and proliferation within the hair follicle.
Proposed PDAO/Minoxidil Signaling Pathway in Dermal Papilla Cells
Key Experimental Protocols (Based on Minoxidil Studies)
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of Minoxidil, which can be adapted for the study of PDAO.
Dermal Papilla Cell (DPC) Proliferation Assay (MTT Assay)
This protocol is based on methodologies described for evaluating the effect of Minoxidil on DPC proliferation.
Objective: To quantify the effect of a test compound on the proliferation of cultured human Dermal Papilla Cells.
Methodology:
-
Cell Culture:
-
Human DPCs are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed DPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 µM, 1.0 µM, 10 µM) or vehicle control for a specified period (e.g., 24, 48, or 72 hours). Minoxidil can be used as a positive control.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the expression and phosphorylation of proteins in the ERK and Akt pathways, as described in studies with Minoxidil.
Objective: To determine the effect of a test compound on the expression and activation of key signaling proteins (e.g., ERK, Akt, Bcl-2, Bax) in DPCs.
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat DPCs with the test compound as described in the proliferation assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Hair Follicle Organ Culture Assay
This protocol is based on methods used to study the direct effects of compounds on hair follicle growth ex vivo.
Objective: To measure the effect of a test compound on the elongation of isolated hair follicles.
Methodology:
-
Follicle Isolation:
-
Microdissect anagen VI hair follicles from human scalp skin samples or vibrissae follicles from mice.
-
Isolate follicles under a dissecting microscope in a sterile environment.
-
-
Culture:
-
Place individual follicles in a 24-well plate containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Add the test compound at various concentrations to the culture medium.
-
Culture the follicles at 37°C in a 5% CO2 incubator.
-
-
Measurement:
-
Measure the length of the hair shaft from the base of the hair bulb at day 0.
-
Re-measure the hair shaft length at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 7-10 days) using a calibrated microscope eyepiece or imaging software.
-
-
Data Analysis:
-
Calculate the change in hair shaft length over time for each treatment group and compare it to the vehicle control.
-
Conclusion
Pyrrolidinyl Diaminopyrimidine Oxide ("this compound") is a promising cosmetic ingredient for hair growth, with a proposed mechanism of action that closely mirrors that of the well-characterized drug, Minoxidil. While specific, quantitative pharmacological data for PDAO remains limited in the public domain, the extensive research on Minoxidil provides a robust framework for understanding its potential biological activities and for designing future research. The primary proposed mechanisms, including potassium channel opening and the stimulation of dermal papilla cells, position PDAO as a significant compound in the development of advanced hair care formulations. Further peer-reviewed studies are necessary to fully elucidate its detailed pharmacological profile and substantiate its efficacy with quantitative data.
References
Naminidil's Effect on Vascular Smooth Muscle: An In-depth Technical Guide
Disclaimer: The query specified "Naminidil"; however, publicly available scientific literature on this compound's effects on vascular smooth muscle is scarce. This compound (BMS-234303) was an investigational drug, and its development was discontinued.[1] It is structurally distinct from Minoxidil, though both are classified as ATP-sensitive potassium channel openers with vasodilator activity.[1] Given the limited data on this compound, this guide will focus on the extensively researched and clinically relevant compound, Minoxidil , to provide a comprehensive overview of the effects of this class of drugs on vascular smooth muscle, in line with the detailed technical requirements of the original request.
Core Mechanism of Action: Vasodilation via K-ATP Channel Opening
Minoxidil, and by extension its class of drugs, exerts its primary effect on vascular smooth muscle cells (VSMCs) by acting as an opener of ATP-sensitive potassium channels (K-ATP channels).[2][3] The antihypertensive activity is attributed to its sulfated metabolite, minoxidil sulfate.[3] The opening of these channels in the plasma membrane of VSMCs leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, and consequently, vasodilation. This action is more pronounced in arterioles than in veins.
Quantitative Data on Minoxidil's Effects
The following tables summarize the quantitative data extracted from various studies on the effects of Minoxidil on vascular smooth muscle.
Table 1: Inhibition of Vascular Smooth Muscle Cell Migration and Proliferation
| Parameter | Drug Concentration | Effect | Tissue/Cell Type | Reference |
| Inhibition of SMC Migration | 0.01 mg/ml | 13.5% (p < 0.05) | Cultured Rat Aortic Smooth Muscle Cells | |
| 0.05 mg/ml | 16.8% (p < 0.01) | |||
| 0.25 mg/ml | 40.4% (p < 0.001) | |||
| 1.25 mg/ml | 65.8% (p < 0.001) | |||
| Cell Cycle Arrest | 0.8 mg/ml | Increase in G1 phase (p < 0.05), Decrease in S phase (p < 0.001) | Cultured Rat Aortic Smooth Muscle Cells | |
| Reduction of Neointimal Mass | 120 mg/L (in vivo) | 31.7% | Rat Carotid Artery | |
| 200 mg/L (in vivo) | 42.3% | Rat Carotid Artery |
Table 2: Vasorelaxant Effects of Minoxidil Sulfate
| Parameter | Drug Concentration | Effect | Tissue/Cell Type | Reference |
| Relaxation of Norepinephrine-induced Contraction | 5 x 10-6 M | Effective relaxation | Isolated Rabbit Superior Mesenteric Artery | |
| Effect on K+-induced Contraction | 5 x 10-6 M | No relaxation of 80 mM K+-induced contraction | Isolated Rabbit Superior Mesenteric Artery | |
| Inhibition of Norepinephrine-stimulated 45Ca influx | Not specified | Inhibition | Isolated Rabbit Superior Mesenteric Artery |
Table 3: Effects on Extracellular Matrix Synthesis
| Parameter | Drug Concentration | Duration | Effect | Tissue/Cell Type | Reference |
| Stimulation of Elastin Synthesis | 1 mM | 48 h | Fourfold maximum stimulation | Aortic Smooth Muscle Cells |
Experimental Protocols
In Vitro Inhibition of Smooth Muscle Cell (SMC) Migration (Boyden Chamber Assay)
-
Objective: To quantify the effect of Minoxidil on the migration of vascular smooth muscle cells.
-
Apparatus: Boyden chamber with a type I collagen-coated membrane.
-
Cells: Cultured rat aortic smooth muscle cells.
-
Procedure:
-
SMCs are seeded in the upper chamber of the Boyden apparatus.
-
The lower chamber contains a chemoattractant.
-
Minoxidil is added to the upper chamber at various concentrations (e.g., 0.01, 0.05, 0.25, 1.25 mg/ml).
-
The chamber is incubated to allow cell migration through the collagen membrane.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
The percentage of inhibition is calculated by comparing the number of migrated cells in the presence and absence of Minoxidil.
-
Ex Vivo Vasorelaxation Studies (Wire Myograph)
-
Objective: To assess the vasorelaxant effect of Minoxidil sulfate on isolated arterial rings.
-
Tissue: Rabbit superior mesenteric artery.
-
Procedure:
-
The artery is dissected and cut into rings.
-
The rings are mounted in a wire myograph containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
-
The rings are pre-contracted with a vasoconstrictor, such as norepinephrine (e.g., 5 x 10-6 M).
-
Once a stable contraction is achieved, cumulative concentrations of Minoxidil sulfate are added to the bath.
-
The isometric tension of the arterial rings is recorded to measure the degree of relaxation.
-
To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors, such as the K-ATP channel blocker glibenclamide or high concentrations of extracellular potassium.
-
Signaling Pathways
The primary signaling pathway for Minoxidil's vasodilatory effect is the activation of ATP-sensitive potassium channels. However, other pathways are also implicated in its broader effects on vascular smooth muscle.
K-ATP Channel-Mediated Vasodilation
Caption: Minoxidil's primary vasodilatory signaling pathway.
Inhibition of VSMC Proliferation and Migration
Caption: Minoxidil's inhibitory effect on VSMC proliferation and migration.
Experimental Workflow Example
References
The Chemical Synthesis and Purification of Naminidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Naminidil (BMS-234303) is an investigational drug for which detailed, publicly available synthesis and purification protocols are scarce due to its discontinued development. This guide provides a comprehensive overview based on the known chemical structure of this compound, general principles of guanidine synthesis, and purification techniques common in pharmaceutical development. The experimental protocols and quantitative data presented are illustrative and intended to serve as a technical starting point for research and development.
Introduction
This compound, with the IUPAC name 1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine, is a potent ATP-sensitive potassium channel (K-ATP) opener that was investigated for the treatment of androgenic alopecia.[1] As a vasodilator, its mechanism of action is linked to the opening of potassium channels in vascular smooth muscle, leading to hyperpolarization and relaxation.[1] Although structurally distinct from the well-known hair loss treatment Minoxidil, this compound shares a similar therapeutic target.[1] The development of this compound was discontinued after Phase II clinical trials.[1]
This technical guide outlines a plausible synthetic route and purification strategy for this compound, based on established organic chemistry principles for the synthesis of complex guanidine derivatives.
Proposed Chemical Synthesis of this compound
The synthesis of this compound, a substituted cyanoguanidine, can be envisioned through a convergent approach. The key step involves the formation of the guanidine core by reacting a suitable amine with a cyanoguanidine precursor. A plausible retrosynthetic analysis suggests the disconnection of the guanidine C-N bonds, leading to three key starting materials: (R)-3,3-dimethylbutan-2-amine, 4-aminobenzonitrile, and a cyanating agent.
A forward synthesis can be proposed in two main stages:
Stage 1: Synthesis of the Cyanoguanidine Precursor
The initial step involves the synthesis of a cyanoguanidine derivative from 4-aminobenzonitrile.
Stage 2: Coupling with the Chiral Amine
The final step is the coupling of the cyanoguanidine precursor with the chiral amine, (R)-3,3-dimethylbutan-2-amine, to yield this compound.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
4-aminobenzonitrile
-
Calcium cyanamide
-
Hydrochloric acid
-
(R)-3,3-dimethylbutan-2-amine
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of 1-(4-cyanophenyl)guanidine
-
To a stirred suspension of 4-aminobenzonitrile (1.0 eq) in water, add concentrated hydrochloric acid (1.1 eq) dropwise at 0 °C.
-
To this solution, add a solution of calcium cyanamide (1.2 eq) in water portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-cyanophenyl)guanidine.
Step 2: Synthesis of N-cyano-N'-(4-cyanophenyl)guanidine
-
Dissolve the crude 1-(4-cyanophenyl)guanidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a cyanating agent, such as cyanogen bromide (1.1 eq), to the solution at 0 °C.
-
Slowly add a base, such as triethylamine (1.2 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine)
-
To a solution of N-cyano-N'-(4-cyanophenyl)guanidine (1.0 eq) in anhydrous acetonitrile, add (R)-3,3-dimethylbutan-2-amine (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
Monitor the formation of this compound by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.
Purification of this compound
Purification of the final compound is critical to ensure high purity for research and potential clinical applications. A multi-step purification protocol is proposed.
Experimental Protocol: Purification of this compound
Step 1: Column Chromatography
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Step 2: Recrystallization
-
Dissolve the purified this compound from the chromatography step in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water or acetonitrile).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain highly pure this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. These values are illustrative and would need to be determined experimentally.
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-aminobenzonitrile | Calcium cyanamide | Water/HCl | 0 - RT | 24 | 75 |
| 2 | 1-(4-cyanophenyl)guanidine | Cyanogen bromide | DMF | 0 - RT | 12 | 60 |
| 3 | N-cyano-N'-(4-cyanophenyl)guanidine | (R)-3,3-dimethylbutan-2-amine | Acetonitrile | Reflux | 48 | 50 |
Table 2: Purification of this compound - Purity and Recovery
| Purification Step | Purity before (%) | Purity after (%) | Recovery (%) |
| Column Chromatography | 85 | 98 | 80 |
| Recrystallization | 98 | >99.5 | 90 |
Mandatory Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Signaling Pathway of ATP-Sensitive Potassium Channel Openers
Caption: Mechanism of action for K-ATP channel openers.
References
The Role of Minoxidil in Androgenetic Alopecia Research: A Technical Guide
Disclaimer: Initial searches for "Naminidil" did not yield any relevant results in the context of androgenetic alopecia research. It is highly probable that this was a typographical error for "Minoxidil," a well-established medication for hair loss. This guide will proceed under the assumption that the intended topic was Minoxidil.
This technical guide provides an in-depth overview of Minoxidil's role in the research and treatment of androgenetic alopecia (AGA). It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to Minoxidil
Minoxidil was initially developed as an oral medication for hypertension.[1] During clinical trials, an unexpected side effect, hypertrichosis (excessive hair growth), was observed, which led to its repurposing as a topical treatment for androgenetic alopecia.[1] It is the only topical drug approved by the US Food and Drug Administration (FDA) for treating both male and female pattern hair loss.[2][3] Despite its widespread use for over three decades, the precise mechanisms of its action on the hair follicle are still being elucidated.[4]
Mechanism of Action
Minoxidil's therapeutic effect on hair follicles is believed to be multifactorial, involving several biological pathways rather than a single mode of action. It is a prodrug that is converted to its active form, minoxidil sulfate, by the enzyme sulfotransferase in the hair follicles. The extent of this conversion can influence a patient's response to treatment.
The proposed mechanisms of action include:
-
Vasodilation and Increased Blood Flow: As a potassium channel opener, Minoxidil is thought to widen blood vessels in the scalp, enhancing the delivery of oxygen and nutrients to the hair follicles.
-
Modulation of Hair Cycle: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase. It may also stimulate the secondary hair germ cells of telogen follicles, causing a rapid shift into the anagen phase.
-
Stimulation of Growth Factors: Minoxidil has been shown to stimulate the release of various growth factors, including Vascular Endothelial Growth Factor (VEGF), which is involved in angiogenesis around the hair follicle.
-
Wnt/β-catenin Signaling Pathway Activation: Minoxidil may activate the Wnt/β-catenin signaling pathway in dermal papilla cells, which is crucial for hair follicle development and the maintenance of the anagen phase.
-
Anti-inflammatory and Anti-androgenic Effects: Some studies suggest that Minoxidil may have anti-inflammatory properties and potentially function as an antiandrogen by reducing the expression of the 5α-reductase type 2 gene, though this effect is debated.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of Minoxidil in treating androgenetic alopecia has been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Efficacy of Topical Minoxidil in Androgenetic Alopecia
| Study Population | Treatment | Duration | Key Findings | Reference |
| Men with AGA | 5% Topical Minoxidil | 48 weeks | 45% more hair regrowth compared to 2% Minoxidil group. | |
| Men with AGA | 2% and 3% Topical Minoxidil | 12 months | Significant increase in total hair counts from baseline. | |
| Women with AGA | 2% Topical Minoxidil | 32 weeks | 42.5% increase in average total hair weight compared to 1.9% in the placebo group. | |
| Men with AGA | 5% and 2% Topical Minoxidil vs. Placebo | Not Specified | Mean difference in hair density of 14.90 hairs/cm² for 5% and 8.11 hairs/cm² for 2% compared to placebo. |
Table 2: Efficacy of Oral Minoxidil in Androgenetic Alopecia
| Study Population | Treatment | Duration | Key Findings | Reference |
| Men with AGA | 5 mg Oral Minoxidil daily | 24 weeks | Did not demonstrate superiority over 5% topical Minoxidil twice daily. | |
| Women with FPHL | 1 mg Oral Minoxidil daily | 24 weeks | Increase in total hair count from 164.6 to 184.7 hair/cm² and terminal hair count from 106.5 to 112.6 hair/cm². | |
| Women with FPHL | 0.25 mg Oral Minoxidil daily | 6 months | Increase in total hair density from 102 to 112.2 hair/cm². | |
| Men with AGA | 5 mg Oral Minoxidil daily | 24 weeks | Significant increase in total hair count, more pronounced in the vertex region. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the effects of Minoxidil.
In Vivo Hair Growth Assay in Mice
-
Animal Model: C57BL/6 mice are commonly used as their hair follicles have a synchronized growth cycle.
-
Protocol:
-
The dorsal skin of the mice is shaved to synchronize the hair follicles in the telogen phase.
-
A solution of Minoxidil (e.g., 3% or 5%) or a vehicle control is topically applied daily to the shaved area.
-
Hair growth is monitored and can be quantified by various methods, including:
-
Photographic documentation: Taking regular photographs to visually assess hair regrowth.
-
Hair weight: Clipping and weighing the newly grown hair from a defined area.
-
Histological analysis: Taking skin biopsies to examine the hair follicle morphology and determine the stage of the hair cycle (anagen, catagen, or telogen).
-
-
-
Reference:
In Vitro Dermal Papilla Cell Culture Assay
-
Cell Line: Human dermal papilla cells (DPCs) are isolated from hair follicles and cultured.
-
Protocol:
-
DPCs are seeded in culture plates and treated with varying concentrations of Minoxidil or a control.
-
The effects of Minoxidil are assessed through various assays:
-
Cell Proliferation Assay: Using methods like MTT or BrdU incorporation to measure the rate of cell division.
-
Western Blotting: To analyze the expression levels of specific proteins involved in signaling pathways (e.g., β-catenin, GSK3β, Akt).
-
RT-PCR: To measure the mRNA expression of target genes (e.g., VEGF, Axin2, Lef-1).
-
Reporter Gene Assay: Transfecting cells with a reporter plasmid (e.g., pTopflash for β-catenin activity) to quantify the activation of a specific signaling pathway.
-
-
-
Reference:
Ex Vivo Hair Follicle Organ Culture
-
Method:
-
Vibrissae (whisker) hair follicles are dissected from mice.
-
The isolated follicles are cultured in a defined medium.
-
Minoxidil is added to the culture medium, and the elongation of the hair shaft is measured over several days using a microscope.
-
-
Reference:
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Minoxidil's mechanism of action.
Minoxidil's Effect on the Wnt/β-catenin Pathway
Caption: Minoxidil activates the Wnt/β-catenin pathway in dermal papilla cells.
Proposed Vasodilatory and Growth Factor Stimulation Mechanism
References
- 1. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Follicle Regeneration: An In-depth Technical Guide to Early-Stage Research on Naminidil and Related Potassium Channel Openers for Hair Growth
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the early-stage research concerning Naminidil and its potential application in hair growth. Due to the limited publicly available data on this compound, this guide extends its scope to include Pyrrolidinyl Diaminopyrimidine Oxide (commonly known as Kopexil or Aminexil), a structurally related compound with a more extensive body of preclinical and clinical research. The focus of this whitepaper is to present the core scientific data, detail the experimental methodologies employed in these studies, and visualize the proposed signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics for alopecia.
Introduction: The Role of Potassium Channel Openers in Hair Follicle Physiology
Androgenetic alopecia, the most common form of hair loss, is characterized by a progressive miniaturization of hair follicles. A promising therapeutic avenue involves the modulation of ion channels in the hair follicle, particularly ATP-sensitive potassium (KATP) channels. Opening these channels leads to membrane hyperpolarization, which is hypothesized to stimulate hair growth through several mechanisms, including increased blood flow and the upregulation of growth factors.
This compound, a developmental drug, was identified as an ATP-sensitive potassium channel opener with vasodilator activity.[] It progressed to phase 2 clinical trials for the treatment of androgenic alopecia but was never marketed, and the results of these trials have not been publicly disclosed.[] Consequently, a comprehensive understanding of its efficacy and mechanism requires an examination of related compounds.
Pyrrolidinyl diaminopyrimidine oxide, marketed as Kopexil and Aminexil, is a derivative of Minoxidil and shares the potassium channel opening mechanism.[2][3] It has been the subject of several preclinical and clinical investigations, providing valuable insights into the potential effects of this class of compounds on hair growth.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies on Pyrrolidinyl Diaminopyrimidine Oxide (Kopexil/Aminexil).
Table 1: Summary of Preclinical (In Vivo) Data - Comparative Study of 5% Kopexil vs. 5% Minoxidil in Mice over 28 Days
| Parameter | Kopexil-Treated Group | Minoxidil-Treated Group | Significance (p-value) | Reference |
| Average Hair Weight | 1.1 times greater than Minoxidil | - | p = 0.024 | [4] |
| Hair Follicle Count | 1.55 times higher than Minoxidil | - | p ≤ 0.0001 | |
| Relative Expression of HGF | 1.3 times higher than Minoxidil | - | p < 0.0001 | |
| Relative Expression of VEGF | 1.1 times higher than Minoxidil | - | p < 0.0001 |
Table 2: Summary of Clinical Data - 1.5% Kopexil Solution in Patients with Alopecia (3-6 months)
| Parameter | Kopexil-Treated Group | Placebo Group | Reference |
| Telogen Hair Percentage | Decrease | - | |
| Anagen Hair Percentage | Increase | - |
Experimental Protocols
In Vivo Murine Model for Hair Growth Assessment
This protocol is based on the methodology described in the comparative study of Kopexil and Minoxidil.
-
Animal Model: C57BL/6 mice are typically used, as their hair follicles are synchronized in the telogen phase at 6-8 weeks of age, providing a consistent baseline for anagen induction studies.
-
Experimental Groups:
-
Test Group: Topical application of the investigational compound (e.g., 5% w/v Kopexil in a hydro-alcoholic solution).
-
Positive Control Group: Topical application of a known hair growth stimulant (e.g., 5% w/v Minoxidil solution).
-
Negative Control (Vehicle) Group: Topical application of the solution without the active compound.
-
-
Procedure:
-
The dorsal hair of the mice is gently clipped to expose the skin.
-
The test, positive control, and vehicle solutions are applied topically to the designated areas daily for a period of 28 days.
-
Hair growth is visually monitored and photographed at regular intervals.
-
-
Endpoints and Analysis:
-
Hair Weight: At the end of the study, the newly grown hair in the treated area is shaved and weighed.
-
Follicle Count and Staging: Skin biopsies are taken from the treated areas. These samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The number of hair follicles is counted under a microscope, and the stage of the hair cycle (anagen, catagen, or telogen) is determined based on follicular morphology.
-
Growth Factor Expression: Western blot analysis of skin samples is performed to quantify the expression levels of key hair growth-promoting factors such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).
-
Toxicity Assessment: To assess systemic toxicity, vital organs such as the liver and kidneys are excised, weighed, and subjected to histological examination.
-
Human Clinical Trial Protocol for Alopecia
This protocol is a generalized representation based on studies of topical hair loss treatments.
-
Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.
-
Participant Selection: Subjects with a confirmed diagnosis of androgenetic alopecia (e.g., based on the Hamilton-Norwood scale for males or the Ludwig scale for females) are recruited.
-
Treatment and Blinding:
-
Participants are randomly assigned to receive either the active topical solution (e.g., 1.5% Kopexil) or a placebo solution.
-
Both the participants and the investigators assessing the outcomes are blinded to the treatment allocation.
-
-
Application: Participants are instructed to apply a specified volume of the solution to the affected areas of the scalp daily for a predetermined duration (e.g., 3 to 6 months).
-
Efficacy Assessment:
-
Phototrichogram: A designated area of the scalp is clipped, and magnified images are taken at baseline and at the end of the study. This allows for the quantification of hair density, and the percentage of hairs in the anagen and telogen phases.
-
Global Photography: Standardized photographs of the entire scalp are taken at each visit to visually assess changes in hair coverage.
-
Patient Self-Assessment: Questionnaires are used to gather subjective feedback from participants regarding their perception of hair growth and treatment satisfaction.
-
-
Safety Assessment: Adverse events, particularly local irritation at the site of application, are monitored and recorded throughout the study.
Visualized Signaling Pathways and Workflows
Proposed Mechanism of Action of Potassium Channel Openers on Hair Follicles
Caption: Proposed signaling pathway for potassium channel openers in promoting hair growth.
Experimental Workflow for In Vivo Assessment of Hair Growth
Caption: Workflow for the in vivo evaluation of hair growth-promoting compounds.
Conclusion and Future Directions
The available early-stage research, primarily on Pyrrolidinyl diaminopyrimidine oxide, suggests that potassium channel openers are a viable therapeutic strategy for hair loss. The data indicates a potential to not only increase the proportion of hairs in the anagen phase but also to upregulate key growth factors involved in follicle health. While the specific preclinical and clinical data for this compound remains elusive, the findings for related compounds provide a strong rationale for continued investigation into this class of molecules.
Future research should aim to fully elucidate the downstream signaling cascades activated by potassium channel opening in dermal papilla cells. Furthermore, head-to-head clinical trials with robust methodologies are required to definitively establish the efficacy and safety of these compounds in comparison to existing treatments. The development of more potent and selective potassium channel openers could lead to a new generation of therapeutics for androgenetic alopecia.
References
Investigating the Molecular Targets of Naminidil: A Technical Guide
Disclaimer: Initial research indicates that Naminidil is an investigational drug for which detailed public data on molecular targets, binding affinities, and comprehensive signaling pathways are unavailable. Development of this compound was discontinued, and clinical trial results were not widely published.[1] Therefore, to fulfill the structural and content requirements of this request, this guide will focus on the well-characterized and functionally similar compound, Minoxidil . Minoxidil was developed for the same indication (androgenic alopecia) and shares a primary mechanism of action as a potassium channel opener.[2][3] This document will serve as an in-depth technical guide on the molecular targets of Minoxidil, presented as a proxy for this compound.
Introduction to Minoxidil
Minoxidil is a pyrimidine derivative, initially developed as an oral antihypertensive agent due to its potent vasodilatory effects.[4][5] An observed side effect, hypertrichosis (excessive hair growth), led to its repurposing as a topical treatment for androgenetic alopecia (AGA). Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1, which is present in hair follicles. Its efficacy is dependent on the activity of this enzyme in the target tissue.
Primary Molecular Target: ATP-Sensitive Potassium Channels (K-ATP)
The principal mechanism of action for Minoxidil sulfate is the opening of ATP-sensitive potassium channels (K-ATP) in the cell membranes of vascular smooth muscle and hair follicles.
Mechanism of Action:
-
Binding and Channel Opening: Minoxidil sulfate binds to the SUR2B subunit of the K-ATP channel.
-
Hyperpolarization: This binding leads to the opening of the channel, increasing potassium ion efflux from the cell.
-
Cellular Effects: The loss of positive ions causes hyperpolarization of the cell membrane. In vascular smooth muscle, this closes voltage-gated calcium channels, preventing calcium influx and leading to relaxation and vasodilation. In hair follicles, the downstream effects are more complex, leading to increased proliferation and a prolonged anagen (growth) phase.
Signaling Pathway for K-ATP Channel Activation
Caption: Minoxidil's primary activation pathway.
Secondary and Downstream Molecular Effects
Beyond K-ATP channel opening, Minoxidil modulates several other signaling pathways and molecular targets that contribute to its therapeutic effect on hair growth.
Prostaglandin Synthesis
Minoxidil stimulates the production of Prostaglandin E2 (PGE2) by activating prostaglandin endoperoxide synthase-1 (PTGS1 or COX-1). PGE2 is known to promote hair growth by elongating the anagen phase.
Wnt/β-catenin Signaling
Minoxidil has been shown to activate the Wnt/β-catenin pathway, a critical signaling cascade for hair follicle development and cycling. This activation helps to maintain the anagen phase and stimulate hair follicle stem cells.
Vascular Endothelial Growth Factor (VEGF)
The expression of VEGF is upregulated by Minoxidil. VEGF is a key signaling protein that stimulates angiogenesis (the formation of new blood vessels), which is thought to improve the delivery of oxygen and nutrients to the hair follicles.
Combined Signaling Pathways
Caption: Overview of Minoxidil's molecular targets and pathways.
Quantitative Data: Clinical Efficacy
Direct binding affinities (Kd) and in-vitro IC50 values for Minoxidil are not consistently reported in publicly accessible literature. However, its efficacy has been quantified extensively in clinical trials, which serve as a proxy for its biological activity.
| Trial Parameter | 5% Minoxidil | 2% Minoxidil | Placebo | Citation |
| Mean Change in Non-Vellus Hair Count (48 Weeks) | Significant increase | Less significant increase | No significant change | |
| Patient-Rated Scalp Coverage Improvement (48 Weeks) | Superior | Moderate | Minimal | |
| Investigator-Rated Scalp Coverage (48 Weeks) | Superior | Moderate | Minimal | |
| Reported Efficacy in Men with AGA (24 Weeks) | Effective | N/A | N/A | |
| Reported Efficacy in Women with FPHL (24 Weeks) | Effective | Effective | Less effective |
Table 1: Summary of clinical trial data for topical Minoxidil in treating androgenetic alopecia.
| Administration Route | Dosage | Outcome | Citation |
| Oral Minoxidil | 5 mg/day | Not superior to 5% topical solution for terminal hair density | |
| Oral Minoxidil | 1 mg/day | Showed a trend towards improvement vs. 5% topical | |
| Oral Minoxidil | 0.25 mg/day | No substantial enhancement in total hair count |
Table 2: Comparison of oral vs. topical Minoxidil efficacy in men.
Experimental Protocols
The identification and validation of Minoxidil's molecular targets and clinical efficacy rely on a combination of in-vitro and in-vivo methodologies.
Protocol: Randomized Controlled Clinical Trial for Efficacy
This protocol provides a generalized workflow for assessing the efficacy of a topical hair growth agent like Minoxidil.
-
Objective: To compare the efficacy and safety of different concentrations of a topical solution (e.g., 5% Minoxidil, 2% Minoxidil) against a placebo for the treatment of AGA.
-
Study Design: Double-blind, placebo-controlled, randomized, multi-center trial.
-
Participant Selection:
-
Inclusion Criteria: Healthy males or females, aged 18-55, with a diagnosis of mild to moderate AGA (e.g., Norwood-Hamilton scale 3V-5V for men).
-
Exclusion Criteria: Other forms of alopecia, scalp diseases, or use of confounding medications.
-
-
Randomization and Blinding: Participants are randomly assigned to treatment groups. Both participants and investigators are blinded to the treatment allocation.
-
Intervention: Application of 1 mL of the assigned solution (5%, 2%, or placebo) twice daily to the affected scalp area for a defined period (e.g., 24 or 48 weeks).
-
Efficacy Evaluation:
-
Primary Endpoint: Change from baseline in non-vellus (terminal) hair count in a target area (e.g., 1 cm²), measured via phototrichogram.
-
Secondary Endpoints: Investigator and patient assessments of scalp coverage and hair growth, photographic analysis, and quality of life questionnaires.
-
-
Safety Assessment: Monitoring and recording of adverse events, particularly local irritation, pruritus, and unwanted hair growth.
-
Data Analysis: Statistical comparison of the mean change in hair count and other endpoints between treatment groups.
Experimental Workflow: Clinical Trial Protocol
Caption: Workflow for a randomized clinical trial of Minoxidil.
Conclusion
While comprehensive molecular data for this compound remains elusive, the study of its close analogue, Minoxidil, provides a robust framework for understanding the molecular pharmacology of potassium channel openers in the context of hair growth. The primary target is the K-ATP channel, with downstream effects on vasodilation and follicular cell activity. Furthermore, Minoxidil's influence on secondary pathways, including prostaglandin synthesis, Wnt/β-catenin signaling, and VEGF expression, highlights a multi-faceted mechanism of action. The quantitative efficacy, established through rigorous clinical trials, confirms the therapeutic relevance of targeting these pathways. Future research into novel compounds for alopecia may benefit from exploring these interconnected molecular targets.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Naminidil
Disclaimer: The following protocol is a proposed, hypothetical synthesis for Naminidil (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine), developmental code BMS-234303. To the best of our knowledge, a detailed, validated laboratory synthesis protocol for this compound has not been made publicly available. The development of this compound was undertaken by Bristol-Myers Squibb and discontinued around 2008[1]. This protocol is constructed based on established principles of organic chemistry for the synthesis of N,N'-disubstituted cyanoguanidines and should be regarded as a theoretical guide. Researchers attempting this synthesis should proceed with all necessary safety precautions and conduct small-scale trials to optimize conditions.
Introduction
This compound is a guanidine derivative that was investigated as a topical treatment for androgenic alopecia. It functions as an ATP-sensitive potassium channel (K-ATP) opener, leading to vasodilation[1]. This mechanism is believed to enhance microcirculation around hair follicles, potentially stimulating hair growth. While its development was halted, the synthesis of this compound and its analogs remains of interest for researchers in medicinal chemistry and drug development exploring potassium channel modulators.
This document provides a hypothetical, multi-step synthetic protocol for this compound, intended for an audience of researchers, scientists, and drug development professionals.
Proposed Synthetic Route
The proposed synthesis is a three-step process starting from commercially available materials: (2R)-3,3-dimethylbutan-2-amine and 4-aminobenzonitrile. The key intermediate is a disubstituted thiourea, which is then converted to the final cyanoguanidine product.
Overall Reaction Scheme:
-
Step 1: Synthesis of (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate.
-
Step 2: Synthesis of 1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea.
-
Step 3: Synthesis of this compound (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine).
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (%) | Physical State (Predicted) |
| (2R)-3,3-dimethylbutan-2-amine | C6H15N | 101.19 | - (Starting Material) | Liquid |
| 4-aminobenzonitrile | C7H6N2 | 118.14 | - (Starting Material) | Solid |
| (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate | C7H13NS | 143.25 | 85-95 | Oil |
| 1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea | C14H19N3S | 261.39 | 80-90 | Solid |
| This compound | C15H19N5 | 269.35 | 60-75 | Solid |
Detailed Experimental Protocols
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thiophosgene is highly toxic and corrosive and should be handled with extreme caution.
Protocol 1: Synthesis of (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate
-
Materials:
-
(2R)-3,3-dimethylbutan-2-amine (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve (2R)-3,3-dimethylbutan-2-amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of thiophosgene in anhydrous DCM dropwise via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude isothiocyanate as an oil. This product is often used in the next step without further purification.
-
Protocol 2: Synthesis of 1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea
-
Materials:
-
(2R)-(3,3-dimethylbutan-2-yl) isothiocyanate (from Step 1, 1.0 eq)
-
4-aminobenzonitrile (1.0 eq)
-
Acetonitrile, anhydrous
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile in anhydrous acetonitrile.
-
Add the crude (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. A solid precipitate may form as the reaction progresses.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold acetonitrile.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiourea product.
-
Protocol 3: Synthesis of this compound (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine)
This step is based on the conversion of a thiourea to a cyanoguanidine using a carbodiimide reagent.
-
Materials:
-
1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea (from Step 2, 1.0 eq)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)
-
Cyanamide (1.5 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend the thiourea intermediate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add EDC and triethylamine to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add cyanamide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of ATP-Sensitive Potassium Channel (K-ATP) Openers
This compound, like other K-ATP channel openers, exerts its effects by modulating the function of these ion channels in the plasma membrane of cells, such as vascular smooth muscle cells.
Caption: Signaling pathway of K-ATP channel openers like this compound.
Experimental Workflow for the Hypothetical Synthesis of this compound
This diagram outlines the logical flow of the experimental procedures described above.
Caption: Hypothetical experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Minoxidil in Hair Growth Studies
Disclaimer: Initial searches for "Naminidil" did not yield any relevant results in the context of hair growth studies. Based on the similarity of the name and the subject matter, this document assumes the query intended to be about "Minoxidil," a widely researched and approved treatment for hair loss. The following application notes and protocols are based on the available scientific literature for Minoxidil.
Introduction
Minoxidil is an FDA-approved medication for the treatment of androgenetic alopecia (AGA) in both men and women.[1][2] Initially developed as an oral antihypertensive agent, its side effect of hypertrichosis led to its repurposing as a topical hair growth treatment.[3][4] Despite its long history of use, the precise mechanisms of action are still being elucidated. Minoxidil is known to be a potassium channel opener and a vasodilator, but its effects on hair follicles are multifaceted, involving direct stimulation of follicular cells and modulation of various signaling pathways.[5] These application notes provide an overview of the mechanisms of action of Minoxidil and detailed protocols for its study in a research setting.
Mechanism of Action
Minoxidil's therapeutic effect on hair follicles is not fully understood but is believed to involve several mechanisms:
-
Vasodilation and Increased Blood Flow: As a potent vasodilator, Minoxidil is thought to increase blood flow to the hair follicles, thereby enhancing the delivery of oxygen and nutrients essential for hair growth.
-
Potassium Channel Opening: Minoxidil's active metabolite, minoxidil sulfate, is a potassium channel opener. This action is thought to play a role in its hair growth-stimulating effects, although the exact downstream effects in the hair follicle are still under investigation.
-
Prolongation of Anagen Phase: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle, causing hair follicles to prematurely enter the anagen (growth) phase. It may also prolong the duration of the anagen phase.
-
Stimulation of Dermal Papilla Cells (DPCs): Minoxidil has been shown to directly affect DPCs, which play a crucial role in regulating hair follicle growth. It promotes the proliferation and survival of DPCs.
-
Modulation of Signaling Pathways: Minoxidil influences several intracellular signaling pathways implicated in hair growth, including the Wnt/β-catenin pathway and the ERK and Akt pathways.
-
Upregulation of Growth Factors: Studies have shown that Minoxidil can upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in DPCs, which is a key factor in angiogenesis and hair follicle vascularization. It may also stimulate the release of other growth factors like CXCL1, PD-ECGF, and PDGF-C from adipose-derived stem cells.
Signaling Pathways in Minoxidil-Induced Hair Growth
Several signaling pathways are implicated in the mechanism of action of Minoxidil on hair follicles.
ERK and Akt Signaling Pathway
Minoxidil has been shown to activate both the ERK and Akt pathways in human dermal papilla cells. This activation promotes cell proliferation and prevents apoptosis (cell death), thereby contributing to the survival of DPCs and the prolongation of the anagen phase.
Caption: Minoxidil activates ERK and Akt pathways in DPCs.
Wnt/β-catenin Signaling Pathway
Recent studies suggest that Minoxidil activates the Wnt/β-catenin signaling pathway in DPCs. This activation leads to the nuclear accumulation of β-catenin, which in turn stimulates the transcription of target genes involved in hair follicle cycling and anagen maintenance.
Caption: Minoxidil activates the Wnt/β-catenin pathway.
Quantitative Data from Hair Growth Studies
The efficacy of Minoxidil in promoting hair growth has been quantified in various clinical and preclinical studies.
In Vitro Effects of Minoxidil on Dermal Papilla Cells
| Concentration | Parameter | Result | Reference |
| 0.1 µM | ERK Phosphorylation | 287% increase | |
| 1.0 µM | ERK Phosphorylation | 351% increase | |
| 0.1 µM | Akt Phosphorylation | 168% increase | |
| 1.0 µM | Akt Phosphorylation | 257% increase | |
| 1.0 µM | Bcl-2 Expression | >150% increase | |
| 1.0 µM | Bax Expression | >50% decrease | |
| 24 µmol/L | VEGF mRNA Expression | 6-fold increase |
Clinical Efficacy of Topical Minoxidil
| Treatment Group | Duration | Change in Non-Vellus Hair Count | Patient Assessment of Hair Growth | Investigator Assessment of Hair Growth | Reference |
| 5% Minoxidil (Men) | 48 Weeks | Superior to 2% Minoxidil and Placebo | Superior to 2% Minoxidil and Placebo | Superior to 2% Minoxidil and Placebo | |
| 2% Minoxidil (Men) | 48 Weeks | Superior to Placebo | - | Superior to Placebo | |
| 5% Minoxidil (Women) | 48 Weeks | Superior to Placebo | Superior to 2% Minoxidil and Placebo | Superior to Placebo | |
| 2% Minoxidil (Women) | 48 Weeks | Superior to Placebo | Not significantly different from Placebo | Superior to Placebo | |
| 2% Minoxidil (Women) | 32 Weeks | 29.9% increase | - | - | |
| Placebo (Women) | 32 Weeks | -2.6% decrease | - | - |
Clinical Efficacy of Oral Minoxidil
| Dosage | Patient Population | Duration | Key Findings | Reference |
| 5 mg/day | Men with AGA | 24 Weeks | Significant increase in total hair count (+35.1 hairs/cm²) | |
| 0.25 mg/day | Men with AGA | 24 Weeks | No substantial enhancement in total hair count | |
| 1 mg/day | Women with FPHL | - | Safe and effective, efficacy significantly higher than 0.25 mg/day | |
| 0.25 mg/day | Women with FPHL | 6 Months | Increase in total hair density from 102 to 112.2 hair/cm² |
Experimental Protocols
In Vitro Dermal Papilla Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of Minoxidil on the proliferation of human dermal papilla cells (DPCs).
Caption: Workflow for MTT assay to assess DPC proliferation.
Methodology:
-
Cell Culture: Culture human DPCs in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Seeding: Seed DPCs into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Minoxidil (e.g., 0.1 µM, 1.0 µM) and a vehicle control.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is used to measure the expression levels of key proteins in signaling pathways (e.g., ERK, Akt, Bcl-2, Bax) in DPCs following Minoxidil treatment.
Methodology:
-
Cell Lysis: After treatment with Minoxidil for a specified time (e.g., 1 hour for phosphorylation studies), wash the DPCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Hair Growth Study in C57BL/6 Mice
This protocol describes a common animal model to evaluate the hair growth-promoting effects of topical Minoxidil.
Caption: Workflow for in vivo hair growth study in mice.
Methodology:
-
Animal Model: Use 7-week-old male C57BL/6 mice, which have a synchronized hair cycle.
-
Hair Cycle Synchronization: Depilate the dorsal skin of the mice to induce the anagen phase of the hair cycle.
-
Treatment: After 10 days of depilation, topically apply a Minoxidil solution (e.g., 3%) or a vehicle control to the depilated area daily for a specified period (e.g., 10-20 days).
-
Hair Growth Assessment: Monitor and photograph the hair regrowth on the dorsal skin daily. The area of hair regrowth can be quantified using image analysis software.
-
Histological Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area. Prepare histological sections and stain with hematoxylin and eosin (H&E) to observe the hair follicle morphology and determine the hair cycle stage.
Safety and Tolerability
Topical Minoxidil is generally well-tolerated. The most common side effects are local irritation, pruritus (itching), and in some cases, hypertrichosis (excessive hair growth) in non-treated areas. Oral Minoxidil has a higher incidence of systemic side effects, including hypertrichosis, pedal edema, and potential cardiovascular effects, and should be used with caution.
Conclusion
Minoxidil is a multifaceted drug that promotes hair growth through various mechanisms, including vasodilation, potassium channel opening, and modulation of key signaling pathways in dermal papilla cells. The provided protocols offer a framework for researchers and drug development professionals to study the efficacy and mechanism of action of Minoxidil and other potential hair growth-promoting compounds. Further research is needed to fully elucidate its complex mode of action, which could lead to the development of more targeted and effective treatments for alopecia.
References
- 1. Minoxidil: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. generolon.com [generolon.com]
- 4. researchgate.net [researchgate.net]
- 5. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Naminidil's Effect on Hair Follicles: Application Notes and Protocols
Introduction
Naminidil is a novel compound under investigation for its potential to modulate hair follicle activity and promote hair growth. To rigorously evaluate its efficacy and elucidate its mechanism of action, a multi-faceted approach employing a range of in vitro, ex vivo, and in vivo assays is essential. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on hair follicles. The methodologies described herein are based on established techniques in hair follicle research and can be adapted to characterize the biological effects of novel hair growth-promoting agents.
Note: Publicly available scientific literature lacks specific information on a compound named "this compound." Therefore, this document utilizes Minoxidil, a well-characterized hair growth stimulant, as a representative compound to illustrate the application of these assessment techniques.
I. Ex Vivo Hair Follicle Organ Culture
The hair follicle organ culture model is a cornerstone for preclinical hair research, allowing for the maintenance of the entire hair follicle unit ex vivo. This preserves the complex interactions between different cell types within the follicle.[1][2][3]
Protocol 1: Isolation and Culture of Human Hair Follicles
Objective: To isolate intact human hair follicles from skin samples and maintain them in culture to assess the direct effects of this compound on hair shaft elongation and hair cycle progression.
Materials:
-
Human scalp skin samples (from cosmetic surgeries)
-
William’s E medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin, Transferrin, Selenium (ITS) supplement
-
Hydrocortisone
-
L-glutamine
-
Dissecting microscope
-
Fine forceps and micro-scalpels
-
24-well culture plates
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
-
Obtain fresh human scalp skin samples and store them in a sterile transport medium on ice.
-
Under a dissecting microscope, carefully dissect individual anagen VI hair follicles from the subcutaneous fat layer using fine forceps and micro-scalpels.[4]
-
Ensure the dermal papilla and the entire epithelial structure remain intact.
-
Transfer isolated hair follicles into a 24-well plate containing supplemented William’s E medium.
-
Add this compound at various concentrations to the culture medium. Include a vehicle-only control group.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Measure hair shaft elongation daily for 7-10 days using a calibrated microscope.
-
At the end of the culture period, follicles can be harvested for further analysis (e.g., histology, gene expression).
Data Presentation: Hair Shaft Elongation
| Treatment Group | Concentration | Mean Hair Shaft Elongation (mm ± SD) - Day 7 |
| Vehicle Control | - | 1.2 ± 0.3 |
| This compound | 1 µM | 1.8 ± 0.4 |
| This compound | 10 µM | 2.5 ± 0.5 |
| Minoxidil (Positive Control) | 10 µM | 2.4 ± 0.6 |
II. In Vitro Cellular Assays
In vitro assays using specific hair follicle cell types, such as dermal papilla cells (DPCs) and outer root sheath (ORS) keratinocytes, are crucial for dissecting the cellular and molecular mechanisms of this compound.
Protocol 2: Dermal Papilla Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of human dermal papilla cells.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPC)
-
Dermal Papilla Cell Growth Medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Culture HFDPCs in T-75 flasks according to the supplier's protocol.
-
Seed HFDPCs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation: Dermal Papilla Cell Proliferation
| Treatment Group | Concentration | % Proliferation (48h) vs. Vehicle Control (± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 µM | 115 ± 6.8 |
| This compound | 10 µM | 135 ± 8.1 |
| Minoxidil (Positive Control) | 10 µM | 130 ± 7.5 |
III. Gene and Protein Expression Analysis
To understand the molecular pathways affected by this compound, it is essential to analyze changes in gene and protein expression in treated hair follicles or cells.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Hair Growth-Related Genes
Objective: To quantify the expression of key genes involved in hair growth regulation following this compound treatment.
Materials:
-
Hair follicles or cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., VEGF, IGF-1, FGF-7, WNT5a, β-catenin) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from this compound-treated and control samples. The average quantifiable yield of RNA per follicle is approximately 112.5 ng.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation: Relative Gene Expression
| Gene | Treatment Group | Concentration | Fold Change vs. Vehicle Control (± SD) |
| VEGF | This compound | 10 µM | 2.5 ± 0.3 |
| IGF-1 | This compound | 10 µM | 1.8 ± 0.2 |
| WNT5a | This compound | 10 µM | 3.1 ± 0.4 |
Protocol 4: Western Blot Analysis for Signaling Proteins
Objective: To detect changes in the protein levels and activation states of key signaling molecules in response to this compound.
Materials:
-
Hair follicles or cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (for blotting onto PVDF or nitrocellulose membranes)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control samples and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Visualization of Pathways and Workflows
Signaling Pathways Involved in Hair Follicle Cycling
The hair follicle cycle is regulated by a complex interplay of signaling pathways, including Wnt/β-catenin, BMP, and SHH. This compound's effect can be contextualized within these pathways.
Experimental Workflow for Assessing this compound
A logical workflow ensures a comprehensive evaluation of this compound, from initial screening to mechanistic studies.
Logical Relationship of Assessment Techniques
The different assessment techniques provide complementary information, building a complete picture of this compound's effects.
V. Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's effects on hair follicles. By combining ex vivo organ culture, in vitro cellular assays, and detailed molecular analyses, researchers can effectively determine the efficacy of this compound, elucidate its mechanism of action, and gather the necessary data to support its further development as a potential treatment for hair loss.
References
- 1. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 2. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. Human hair explant: Models and assays - QIMA Life Sciences [qima-lifesciences.com]
Naminidil: A Tool Compound for Interrogating Potassium Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Naminidil (also known as BMS-234303) is identified as an ATP-sensitive potassium (K-ATP) channel opener.[1][2] Developed by Bristol-Myers Squibb, it was investigated primarily for the treatment of androgenic alopecia, reaching Phase 2 clinical trials before its development was discontinued.[1][2] While detailed preclinical data and the results of its clinical investigations are not extensively published, its classification as a K-ATP channel opener positions it as a potentially valuable tool compound for researchers studying the physiological and pathophysiological roles of these channels.
ATP-sensitive potassium channels are crucial in linking cellular metabolic states to electrical excitability in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and vascular smooth muscle. Their modulation affects processes such as insulin secretion, cardiac action potential duration, and vascular tone.
Due to the limited availability of specific quantitative data and experimental protocols for this compound, this document will leverage the extensive research on Minoxidil, a structurally distinct but mechanistically similar K-ATP channel opener, to provide relevant protocols and conceptual frameworks.[1] These methodologies can serve as a robust starting point for investigating the effects of this compound and other novel potassium channel modulators.
Quantitative Data
Table 1: Pharmacological Activity of Minoxidil on ATP-Sensitive Potassium Channels
| Channel Type | Preparation | Assay Method | Key Findings | Reference |
| Sarcolemmal K-ATP (sarcK-ATP) | Guinea-pig ventricular myocytes | Whole-cell patch clamp | EC50 of 182.6 µM | |
| Mitochondrial K-ATP (mitoK-ATP) | Guinea-pig ventricular myocytes | Flavoprotein oxidation assay | EC50 of 7.3 µM |
Note: This data is for Minoxidil and should be considered as a proxy for the potential activity of this compound. Researchers are advised to perform their own dose-response studies to determine the specific potency of this compound on their channel of interest.
Signaling Pathways
The primary mechanism of action for K-ATP channel openers like this compound is the opening of these channels, leading to potassium efflux and hyperpolarization of the cell membrane. This change in membrane potential has several downstream consequences depending on the cell type.
Vasodilation Signaling Pathway
In vascular smooth muscle cells, hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and causing muscle relaxation and vasodilation.
References
Application Notes & Protocols for Testing Naminidil's Efficacy in Hair Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naminidil is a novel compound under investigation for its potential to promote hair growth and mitigate hair loss. These application notes provide a comprehensive overview of established in vitro and in vivo experimental models to evaluate the efficacy of this compound. The protocols and methodologies are based on standard practices for testing hair growth-promoting agents, such as the well-documented effects of Minoxidil.
In Vitro Efficacy Models
In vitro models are essential for the initial screening of this compound's biological activity at the cellular level. Human hair follicle dermal papilla cells (HFDPCs) are a key cell type in regulating hair follicle development and growth and are a primary target for androgenetic alopecia research.[1]
1.1. Cell Proliferation Assay in Human Hair Follicle Dermal Papilla Cells (HFDPCs)
This assay determines the effect of this compound on the proliferation of HFDPCs, which is crucial for hair follicle growth.
Experimental Protocol:
-
Cell Culture: Culture primary HFDPCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HFDPCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Minoxidil, 10 µM).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Measurement: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
1.2. Analysis of Gene and Protein Expression
This involves quantifying the expression of key genes and proteins involved in hair growth signaling pathways, such as the Wnt/β-catenin pathway.[2]
Experimental Protocol (Western Blot for β-catenin):
-
Cell Lysis: After treating HFDPCs with this compound as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000) and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation: In Vitro Efficacy of this compound
| Treatment Group | HFDPC Proliferation (% of Control) | β-catenin Expression (Fold Change) | Cyclin D1 Expression (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (1 µM) | 115 ± 6.1 | 1.5 ± 0.2 | 1.4 ± 0.3 |
| This compound (10 µM) | 135 ± 7.5 | 2.1 ± 0.3 | 1.9 ± 0.4 |
| This compound (100 µM) | 142 ± 8.3 | 2.5 ± 0.4 | 2.3 ± 0.5 |
| Minoxidil (10 µM) | 128 ± 6.9 | 1.9 ± 0.2 | 1.8 ± 0.3 |
Signaling Pathway Visualization
Caption: Wnt/β-catenin signaling pathway in hair growth.
In Vivo Efficacy Models
In vivo models are crucial for evaluating the efficacy of this compound in a physiological context. The C57BL/6 mouse model is widely used for studying hair growth.[3]
2.1. Anagen Induction in C57BL/6 Mice
This model assesses the ability of this compound to induce the anagen (growth) phase of the hair cycle.
Experimental Protocol:
-
Animal Model: Use 7-week-old male C57BL/6 mice, which have their dorsal hair in the telogen (resting) phase.
-
Hair Removal: Anesthetize the mice and remove the dorsal hair using clippers and a depilatory cream.
-
Grouping: Divide the mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 70% ethanol, 30% propylene glycol)
-
Group 2: this compound (e.g., 2% solution)
-
Group 3: this compound (e.g., 5% solution)
-
Group 4: Positive control (e.g., 5% Minoxidil solution)
-
-
Topical Application: Apply 200 µL of the respective solution to the depilated dorsal skin once daily for 21-28 days.
-
Observation: Monitor and photograph the dorsal skin daily to observe hair growth. Hair growth is indicated by a darkening of the skin.
-
Scoring: Score hair regrowth visually based on a scale (e.g., 0 = no growth, 5 = complete coverage).
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis to determine the ratio of anagen to telogen hair follicles.
2.2. Testosterone-Induced Androgenetic Alopecia Model
This model is used to evaluate this compound's efficacy in a condition that mimics human androgenetic alopecia.[4][5]
Experimental Protocol:
-
Model Induction: Administer testosterone enanthate (5 mg/kg) subcutaneously to C57BL/6 mice for 4 weeks to induce an alopecia-like condition.
-
Treatment: After the induction period, topically apply this compound, vehicle, or a positive control (e.g., Finasteride) daily for 4-6 weeks.
-
Evaluation: Assess hair regrowth through photography, scoring, and histological analysis as described in the anagen induction model.
-
Biomarker Analysis: Analyze the expression of androgen receptor (AR) and 5α-reductase in skin samples via qPCR or Western blot.
Data Presentation: In Vivo Hair Growth Promotion by this compound
| Treatment Group | Hair Regrowth Score (Day 21) | Anagen/Telogen Follicle Ratio | Hair Weight (mg/cm²) |
| Vehicle Control | 1.2 ± 0.3 | 0.4 ± 0.1 | 5.2 ± 1.1 |
| This compound (2%) | 3.5 ± 0.5 | 1.8 ± 0.4 | 12.8 ± 2.3 |
| This compound (5%) | 4.6 ± 0.4 | 2.5 ± 0.6 | 18.5 ± 3.1 |
| Minoxidil (5%) | 4.2 ± 0.6 | 2.1 ± 0.5 | 16.7 ± 2.8 |
Experimental Workflow Visualization
Caption: Workflow for the in vivo hair growth promotion assay.
Ex Vivo Hair Follicle Organ Culture
This model provides a bridge between in vitro and in vivo studies, allowing for the assessment of this compound's effect on intact human hair follicles.
Experimental Protocol:
-
Sample Collection: Obtain human scalp skin samples from cosmetic surgery with informed consent.
-
Follicle Isolation: Microdissect individual anagen hair follicles from the subcutaneous fat.
-
Culture: Culture the isolated hair follicles in Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics in individual wells of a 24-well plate.
-
Treatment: Add this compound at various concentrations to the culture medium.
-
Hair Shaft Elongation: Measure the length of the hair shaft daily for 7-10 days using a calibrated microscope.
-
Analysis: At the end of the culture period, analyze the hair follicle morphology and perform immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.
Data Presentation: Ex Vivo Hair Follicle Elongation
| Treatment Group | Hair Shaft Elongation (mm/day) | Ki-67 Positive Cells (%) |
| Vehicle Control | 0.25 ± 0.03 | 35 ± 4.1 |
| This compound (1 µM) | 0.32 ± 0.04 | 48 ± 5.3 |
| This compound (10 µM) | 0.38 ± 0.05 | 55 ± 6.2 |
| Minoxidil (10 µM) | 0.35 ± 0.04 | 51 ± 5.8 |
Logical Relationship Diagram
Caption: Logical flow of this compound efficacy testing.
References
- 1. An appraisal of laboratory models of androgenetic alopecia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Models for the Development of Hair Growth Materials By Regulating the β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]
- 5. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Measuring Minoxidil's Impact on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a variety of in vitro assays to quantitatively and qualitatively assess the effects of Minoxidil on cell proliferation. The included methodologies are essential for researchers investigating the mechanisms of action of Minoxidil and for professionals in drug development screening for compounds with similar activities.
Introduction
Minoxidil is a well-established therapeutic agent known for its effects on cell proliferation and survival, particularly in the context of hair follicle dermal papilla cells.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that ultimately impact cell growth, differentiation, and apoptosis.[3][4][5] Understanding the precise impact of Minoxidil on different cell types is crucial for elucidating its therapeutic effects and potential side effects. This document outlines standard assays to measure these effects and provides protocols for their implementation.
Data Summary: Quantitative Impact of Minoxidil on Cell Proliferation and Signaling
The following tables summarize quantitative data from various studies on the effects of Minoxidil.
| Cell Type | Assay | Minoxidil Concentration | Observed Effect |
| Human Retinal Pigment Epithelial Cells (hRPE) | Proliferation Assay | 1.5 mM | Half-maximal inhibition of proliferation. |
| Human Tenon's Capsule Fibroblasts (hTCF) | Proliferation Assay | 2.5 mM | Half-maximal inhibition of proliferation. |
| Human Keratinocytes | [3H]Thymidine Incorporation | 5-10 µg/ml | Half-maximal inhibition of EGF- and placental extract-stimulated thymidine incorporation. |
| Human Dermal Papilla Cells (DPCs) | Western Blot | 0.1 µM - 1.0 µM | Significant increase in ERK phosphorylation (287% at 0.1 µM and 351% at 1.0 µM) and Akt phosphorylation (168% at 0.1 µM and 257% at 1.0 µM) after 1 hour of treatment. 1.0 µM Minoxidil increased Bcl-2 expression over 150% and decreased Bax expression by more than 50%. |
| Vascular Smooth Muscle Cells (SMCs) | Cell Cycle Analysis | 0.8 mg/ml | Increased number of SMCs in the G1 phase and decreased number in the S phase. |
| Human Skin Fibroblasts | Cell Growth Assay | 10 - 1000 µM | Dose-dependent inhibition of cell growth within 48 hours, with nearly complete cessation of proliferation at 1000 µM. |
Key Signaling Pathways Modulated by Minoxidil
Minoxidil exerts its effects by influencing a network of intracellular signaling pathways. Key pathways identified include:
-
PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Minoxidil has been shown to activate Akt, leading to downstream effects that promote cell survival.
-
MAPK/ERK Signaling Pathway: Another critical pathway for cell growth and differentiation, the MAPK/ERK pathway is also activated by Minoxidil.
-
Wnt/β-catenin Signaling Pathway: This pathway is fundamental in hair follicle development and cycling. Minoxidil can activate the β-catenin pathway in dermal papilla cells, contributing to the prolongation of the anagen (growth) phase of the hair cycle.
-
Growth Factor Signaling: Minoxidil can stimulate the release of various growth factors, such as Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Platelet-Derived Growth Factors (PDGFs), which in turn promote cell proliferation.
Below are diagrams illustrating these pathways and a general experimental workflow.
General workflow for assessing Minoxidil's impact on cell proliferation.
Key signaling pathways modulated by Minoxidil.
Experimental Protocols
Here are detailed protocols for commonly used assays to measure cell proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Minoxidil stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Minoxidil in complete medium. Remove the old medium from the wells and add 100 µL of the Minoxidil-containing medium or control medium (with vehicle) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis, which is a direct marker of cell proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Minoxidil stock solution
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme, e.g., HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: After the labeling period, remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate.
-
Substrate Addition: Wash the wells and add the enzyme substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control.
Direct Cell Counting with Trypan Blue Exclusion
This method directly counts the number of viable cells.
Materials:
-
24- or 48-well cell culture plates
-
Complete cell culture medium
-
Minoxidil stock solution
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding and Treatment: Seed cells in larger wells (e.g., 24-well plate) and treat with Minoxidil as described above.
-
Cell Detachment: After the treatment period, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Staining: Resuspend the cells in a known volume of medium and mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Cell Counting: Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the total number of viable cells per well for each treatment condition.
Concluding Remarks
The choice of assay for measuring the impact of Minoxidil on cell proliferation will depend on the specific research question and the cell type being investigated. It is often advisable to use multiple assays to obtain a comprehensive understanding of the drug's effects. For instance, combining a metabolic assay like MTT with a direct measure of DNA synthesis like the BrdU assay can provide a more complete picture. The protocols provided here serve as a starting point and may require optimization for specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Minoxidil in Alopecia Models
Introduction:
Minoxidil, originally developed as an antihypertensive medication, has become a cornerstone in the treatment of androgenetic alopecia (AGA) following the observation of its common side effect, hypertrichosis.[1] Despite its widespread clinical use, the precise mechanisms by which it stimulates hair growth are not fully elucidated, though several key pathways have been identified through extensive preclinical research.[2][3] These application notes provide a comprehensive overview of the preclinical data on Minoxidil's use in alopecia models, detailing its mechanisms of action, experimental protocols, and quantitative outcomes to guide researchers and drug development professionals.
Mechanism of Action:
Minoxidil's therapeutic effect on hair follicles is multifaceted. It is a potent vasodilator and an opener of ATP-sensitive potassium channels (KATP channels).[3][4] Its active metabolite, minoxidil sulfate, is thought to be responsible for this action. The proposed mechanisms of action in promoting hair growth include:
-
Vasodilation and Increased Blood Flow: By opening potassium channels in the smooth muscle cells of blood vessels, Minoxidil leads to vasodilation, which increases cutaneous blood flow. This enhanced microcirculation is believed to improve the delivery of oxygen, nutrients, and growth factors to the hair follicles, thereby supporting hair growth.
-
Stimulation of Growth Factors: Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the formation of new blood vessels and is crucial for minoxidil-mediated hair regrowth.
-
Modulation of Hair Cycle: In animal models, topical Minoxidil has been observed to shorten the telogen (resting) phase of the hair cycle, causing a premature entry of resting hair follicles into the anagen (growth) phase. It may also prolong the anagen phase and increase the size of hair follicles.
-
Signaling Pathway Activation: Minoxidil is believed to activate the Wnt/β-catenin signaling pathway, which is critical for hair follicle development and regeneration. This activation may be mediated through the increased expression of VEGF. Studies have also indicated its potential to upregulate the mTOR pathway, which promotes hair follicle stem cell proliferation and activation.
-
Anti-androgenic and Anti-inflammatory Effects: Some research suggests that Minoxidil may possess anti-androgenic properties by inhibiting the expression of the 5-alpha-reductase type II gene. It may also exert anti-inflammatory effects by downregulating the expression of interleukin-1 alpha. A recent study identified two new targets, CYP17A1 and CYP19A1, suggesting Minoxidil may alter hormonal and enzymatic pathways related to androgens.
Quantitative Data from Preclinical Studies:
The following tables summarize key quantitative findings from preclinical studies on Minoxidil.
Table 1: Efficacy of Different Minoxidil Concentrations
| Parameter | 2% Minoxidil | 5% Minoxidil | Placebo/Control | Animal Model | Reference |
| Anagen Induction | - | - | - | Rat | |
| Hair Regrowth (Trichoscopy) | Significant vs. Control | - | - | Rat | |
| Hair Weight | Significantly higher than control | - | - | Rat | |
| Hair Density (vs. Placebo) | - | Significant Increase | - | Human (Clinical) | |
| Hair Regrowth (vs. 2%) | - | 45% more at 48 weeks | - | Human (Clinical) |
Table 2: Effect of Minoxidil on Hair Cycle Parameters in Animal Models
| Parameter | Treatment Group | Control Group | Animal Model | Reference |
| Anagen Induction | 61.7% | - | Rat | |
| Telogen Phase Duration | Shortened to 1-2 days | ~20 days | Rat |
Experimental Protocols:
Rodent Model for Hair Growth Assessment (Rat/Mouse):
This protocol describes a common method for evaluating the efficacy of topical Minoxidil in promoting hair growth in rodent models.
Materials:
-
Male Wistar rats or C57BL/6 mice (7-8 weeks old)
-
Electric clippers
-
Topical Minoxidil solution (e.g., 2% or 5%)
-
Vehicle control solution (e.g., propylene glycol, ethanol, and water)
-
Digital camera for photographic documentation
-
Image analysis software
-
Biopsy punch (4mm)
-
Formalin solution (10%)
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the animals and carefully clip the hair on the dorsal skin in a defined area (e.g., 2x2 cm).
-
Group Allocation: Randomly divide the animals into treatment and control groups.
-
Topical Application: Apply a specific volume of the Minoxidil solution or vehicle control to the clipped skin area daily for a predefined period (e.g., 21-30 days).
-
Photographic Documentation: Take photographs of the application site at regular intervals (e.g., weekly) to visually assess hair regrowth.
-
Hair Weight Assessment: At the end of the study, collect and weigh the newly grown hair from the treated area.
-
Histological Analysis:
-
Collect skin biopsies from the treated and control areas.
-
Fix the biopsies in 10% formalin and embed them in paraffin.
-
Section the tissue and stain with H&E.
-
Examine the sections under a microscope to assess hair follicle morphology, number, and stage (anagen, catagen, telogen).
-
-
Data Analysis: Quantify hair growth using image analysis of photographs, compare hair weights between groups, and perform statistical analysis of histological data.
Human Scalp Xenotransplant Model on SCID Mice:
This advanced preclinical model allows for the evaluation of hair growth therapeutics on human tissue in an in vivo setting.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human scalp skin grafts obtained from patients with androgenetic alopecia
-
Surgical instruments
-
Topical Minoxidil formulation
-
Vehicle control
-
Stereomicroscope
Procedure:
-
Xenotransplantation:
-
Anesthetize SCID mice.
-
Graft full-thickness human scalp skin onto the dorsal side of the mice.
-
Allow for a healing and hair growth stabilization period.
-
-
Treatment Application:
-
Topically apply Minoxidil or vehicle control to the grafted human skin daily for several weeks to months.
-
-
Assessment of Hair Growth:
-
Regularly monitor and document hair growth on the xenografts using stereomicroscopy and photography.
-
Assess changes in hair density, thickness, and pigmentation.
-
-
Histological and Immunohistochemical Analysis:
-
At the end of the study, excise the xenografts.
-
Perform histological analysis (H&E staining) to evaluate hair follicle morphology and cycling.
-
Conduct immunohistochemical staining for relevant biomarkers (e.g., Ki-67 for proliferation, VEGF, β-catenin).
-
-
Data Analysis: Compare hair growth parameters and biomarker expression between the Minoxidil-treated and control groups.
Visualizations:
Signaling Pathways:
Caption: Proposed signaling pathways of Minoxidil in promoting hair growth.
Experimental Workflow:
Caption: General experimental workflow for preclinical evaluation of Minoxidil.
References
- 1. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Minoxidil? [synapse.patsnap.com]
Application Notes and Protocols for Evaluating the Vasodilatory Effects of Naminidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the vasodilatory properties of Naminidil, a potent vasodilator. The protocols outlined below cover both in vitro and in vivo methodologies to characterize the compound's mechanism of action and efficacy. This compound is hypothesized to function as a potassium channel opener, similar to Minoxidil, leading to hyperpolarization of vascular smooth muscle cells and subsequent vasodilation.[1][2][3]
The primary mechanism involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle.[1][4] This increases potassium efflux, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium influx and leading to smooth muscle relaxation and vasodilation.
In Vitro Evaluation of Vasodilation
In vitro methods offer a controlled environment to directly assess the effects of this compound on isolated blood vessels. The primary techniques employed are the organ bath and wire myograph systems.
Protocol 1: Isolated Aortic Ring Assay
This ex vivo method is a gold standard for assessing the direct vasodilatory effect of a compound on arterial tissue.
Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS)
-
Phenylephrine (PE) or Norepinephrine (NE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath or wire myograph system
-
Force transducer and data acquisition system
-
Dissecting microscope and surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect the thoracic aorta in cold KHS.
-
Under a dissecting microscope, carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Mount the aortic rings in an organ bath or on a wire myograph containing KHS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high KCl solution to verify smooth muscle viability.
-
Wash and return to baseline.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
This compound-Induced Vasodilation:
-
Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.
-
Add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.
-
-
Data Analysis:
-
Record the tension at each concentration of this compound.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Data Presentation:
| Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | |
| 1 x 10⁻⁸ | |
| 1 x 10⁻⁷ | |
| 1 x 10⁻⁶ | |
| 1 x 10⁻⁵ | |
| 1 x 10⁻⁴ |
Table 1: Example data table for this compound-induced vasodilation in isolated aortic rings.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for In Vitro Aortic Ring Assay
Caption: Experimental workflow for the in vitro aortic ring assay.
In Vivo Evaluation of Vasodilation
In vivo studies are crucial for understanding the systemic effects of this compound on blood pressure and hemodynamics in a living organism.
Protocol 2: Hemodynamic Monitoring in Rodent Models
This protocol utilizes radiotelemetry or high-resolution ultrasound to assess the impact of this compound on cardiovascular parameters in conscious, freely moving animals.
Objective: To evaluate the effect of this compound on mean arterial pressure (MAP), heart rate (HR), and regional blood flow in vivo.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other appropriate models.
-
Radiotelemetry system or high-resolution ultrasound with Doppler.
-
This compound formulation for oral or intravenous administration.
Procedure:
-
Animal Model and Surgical Implantation (Radiotelemetry):
-
Surgically implant a radiotelemetry transmitter in the abdominal aorta of the rats according to the manufacturer's instructions.
-
Allow a recovery period of at least one week.
-
-
Acclimatization and Baseline Recording:
-
Acclimatize the animals to the experimental conditions.
-
Record baseline MAP and HR for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
-
This compound Administration:
-
Administer this compound at various doses.
-
Continuously monitor MAP and HR post-administration.
-
-
High-Resolution Ultrasound (Alternative or Complementary):
-
Anesthetize the rat.
-
Monitor femoral artery diameter and blood flow velocity using a high-resolution ultrasound probe before and after this compound administration.
-
Calculate flow-mediated dilation (FMD) if inducing transient ischemia.
-
-
Data Analysis:
-
Analyze the changes in MAP and HR from baseline.
-
For ultrasound data, quantify the change in arterial diameter and blood flow.
-
Determine the dose-dependent effects of this compound.
-
Data Presentation:
| Parameter | Baseline (Mean ± SEM) | This compound (Dose 1) (Mean ± SEM) | This compound (Dose 2) (Mean ± SEM) |
| Mean Arterial Pressure (mmHg) | |||
| Heart Rate (bpm) | |||
| Femoral Artery Diameter (%) |
Table 2: Example data table for in vivo hemodynamic effects of this compound.
Logical Relationship of In Vitro to In Vivo Evaluation
References
- 1. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minoxidil in Combination Therapy for Hair Loss Research
Disclaimer: The following information pertains to Minoxidil. No research or clinical data was found for "Naminidil." It is presumed that "this compound" was a typographical error for "Minoxidil," a widely researched topical and oral medication for androgenetic alopecia.
These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the use of Minoxidil in combination therapies for hair loss.
Introduction
Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population.[1][2] Minoxidil, initially developed as an antihypertensive medication, is a well-established treatment for AGA.[3][4] It is available in topical and oral formulations and is known to promote hair growth and slow hair loss. Research has increasingly focused on combination therapies to enhance the efficacy of Minoxidil. This document provides an overview of the current research, quantitative data from clinical studies, and detailed experimental protocols for investigating Minoxidil in combination therapy.
Mechanism of Action of Minoxidil
The precise mechanism of action of Minoxidil in promoting hair growth is not fully understood. However, several pathways are believed to be involved:
-
Vasodilation and Increased Blood Flow: Minoxidil is a potent vasodilator, meaning it widens blood vessels. This action is thought to increase blood flow to the hair follicles, thereby delivering more oxygen, nutrients, and growth factors essential for hair growth.
-
Potassium Channel Opening: Minoxidil's vasodilatory effects are mediated through the opening of ATP-sensitive potassium channels in the smooth muscle cells of blood vessels. There is evidence to suggest that a similar mechanism may be at play in the hair follicle itself.
-
Stimulation of Growth Factors: Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis (the formation of new blood vessels) around the hair follicle. It may also stimulate the release of other growth factors like Platelet-Derived Growth Factor (PDGF) and Chemokine (C-X-C motif) ligand 1 (CXCL1) from adipose-derived stem cells.
-
Wnt/β-catenin Signaling Pathway Activation: Minoxidil may activate the Wnt/β-catenin signaling pathway in dermal papilla cells. This pathway is critical for hair follicle development, morphogenesis, and the induction and maintenance of the anagen (growth) phase of the hair cycle.
Signaling Pathway of Minoxidil in Hair Follicles
Caption: Minoxidil's proposed mechanism of action on hair growth.
Quantitative Data on Minoxidil Combination Therapies
The following tables summarize the quantitative data from various studies on Minoxidil in combination with other treatments for androgenetic alopecia.
Table 1: Minoxidil in Combination with 5-alpha Reductase Inhibitors
| Combination Therapy | Patient Population | Duration | Key Findings | Reference |
| Oral Minoxidil (2.5 mg/day) + Oral Dutasteride (0.5 mg/alternate day) | 1 male (Grade 5 AGA) | 3 months | Visible increase in hair thickness, density, and new hair growth. | |
| Topical Minoxidil (2%) + Oral Spironolactone (100 mg/day) vs. Topical Minoxidil (2%) + Oral Finasteride (5 mg/day) | 60 women with AGA | 4 months | Minoxidil-spironolactone group showed significantly better physician satisfaction, hair density, and reduced hair loss severity. | |
| Topical Minoxidil (3%) + Topical Finasteride (0.25%) | Men with AGA | Not specified | Combination was significantly superior to 3% minoxidil alone in promoting hair growth. | |
| Oral Minoxidil (2.5 mg) + Oral Finasteride (1 mg) | 502 men with AGA | 12 months | Statistically significant and clinically meaningful improvements in hair density. |
Table 2: Minoxidil in Combination with Other Therapeutic Modalities
| Combination Therapy | Patient Population | Duration | Key Findings | Reference |
| Topical Minoxidil + Microneedling | Women with AGA | 24 weeks | Increased hair density by 22.02 hairs/cm² compared to minoxidil alone. | |
| Topical Minoxidil + Platelet-Rich Plasma (PRP) + Basic Fibroblast Growth Factor (bFGF) | Not specified | Not specified | Highest overall efficacy, with a mean increase in hair density of 35.12 hairs/cm² compared to minoxidil alone. | |
| Topical Minoxidil (5%) + Nano-microneedle-assisted FGF | 40 Chinese men with MAA | 16 weeks | Combination therapy was superior to monotherapies in improving hair density, hair diameter, and follicular unit density. | |
| High Concentration Minoxidil (20%) + Carboxytherapy | 9 adults with AGA | Not specified | Extremely increased level of hair growth. |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for conducting clinical trials on Minoxidil combination therapies.
Protocol 1: Randomized Controlled Trial of Topical Minoxidil and Oral 5-alpha Reductase Inhibitor
Objective: To compare the efficacy and safety of topical Minoxidil in combination with an oral 5-alpha reductase inhibitor (e.g., Finasteride or Dutasteride) versus Minoxidil monotherapy.
Study Design:
-
A randomized, double-blind, parallel-group clinical trial.
-
Duration: 6-12 months.
-
Patient Population: Male or female subjects, aged 18-55, with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale for men, Ludwig scale for women).
Inclusion Criteria:
-
Clinically confirmed diagnosis of AGA.
-
No other causes of hair loss.
-
No use of other hair loss treatments for at least 6 months prior to the study.
-
Willingness to provide informed consent and adhere to the study protocol.
Exclusion Criteria:
-
Known hypersensitivity to Minoxidil, Finasteride, or Dutasteride.
-
History of hypotension or cardiovascular disease.
-
Pregnant or breastfeeding women.
-
Use of medications known to affect hair growth.
Treatment Arms:
-
Combination Group: Topical Minoxidil solution (e.g., 5%) applied twice daily + Oral Finasteride (e.g., 1 mg) or Dutasteride (e.g., 0.5 mg) once daily.
-
Monotherapy Group: Topical Minoxidil solution (e.g., 5%) applied twice daily + Oral placebo once daily.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in target area hair count (phototrichogram).
-
Secondary Endpoints:
-
Change from baseline in hair thickness.
-
Investigator and subject global photographic assessment.
-
Patient satisfaction questionnaires.
-
Safety Assessments:
-
Monitoring of vital signs (blood pressure, heart rate).
-
Adverse event reporting at each visit.
-
For 5-alpha reductase inhibitors, monitoring for sexual side effects.
Experimental Workflow
Caption: A generalized workflow for a clinical trial on combination therapy.
Protocol 2: Microneedling-Assisted Delivery of Topical Minoxidil
Objective: To evaluate if microneedling enhances the efficacy of topical Minoxidil for the treatment of AGA.
Study Design:
-
A split-scalp or parallel-group, randomized, controlled trial.
-
Duration: 16-24 weeks.
-
Patient Population: Male or female subjects with AGA.
Inclusion/Exclusion Criteria: As per Protocol 1, with additional exclusion for any scalp conditions that would contraindicate microneedling.
Treatment Arms:
-
Combination Group: Weekly microneedling sessions followed by the application of topical Minoxidil (e.g., 5%) twice daily.
-
Monotherapy Group: Application of topical Minoxidil (e.g., 5%) twice daily.
Microneedling Procedure:
-
Use of a derma roller or an automated microneedling device with a needle length of 0.5-1.5 mm.
-
The scalp is cleansed prior to the procedure.
-
The device is rolled over the target area in multiple directions until mild erythema is achieved.
-
Topical Minoxidil is applied after the procedure as per the study protocol.
Efficacy and Safety Assessments: Similar to Protocol 1. Safety assessment should also include monitoring for local side effects from microneedling, such as pain, erythema, and infection.
Conclusion
The available evidence strongly suggests that combination therapies involving Minoxidil can offer superior efficacy compared to Minoxidil monotherapy for the treatment of androgenetic alopecia. The choice of combination agent should be guided by the patient's sex, the severity of hair loss, and the potential side effect profiles of the medications. Further well-designed, large-scale clinical trials are needed to establish optimal treatment regimens and long-term safety and efficacy. The protocols and data presented here provide a framework for researchers to design and conduct such studies.
References
Application of Minoxidil in Tissue Culture Experiments: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minoxidil, originally developed as an antihypertensive medication, has found widespread application in the treatment of androgenetic alopecia.[1] Its efficacy in promoting hair growth has spurred extensive in vitro research to elucidate its mechanism of action at the cellular and molecular levels. Tissue culture experiments have been instrumental in understanding how Minoxidil interacts with various cell types, particularly those within the hair follicle, to exert its therapeutic effects. These studies have revealed that Minoxidil's activity is multifaceted, involving the modulation of cell proliferation, differentiation, and survival through various signaling pathways.[2] This document provides detailed application notes and protocols for the use of Minoxidil in tissue culture experiments, aimed at guiding researchers in the fields of dermatology, cell biology, and drug development.
Mechanism of Action
The precise mechanism by which Minoxidil stimulates hair growth is not fully understood, but in vitro studies have pointed to several key actions. It is known to be a potassium channel opener, which leads to vasodilation and increased blood flow.[1][3] However, its effects on hair follicles are also mediated by direct actions on follicular cells.[1]
Key mechanisms supported by tissue culture evidence include:
-
Stimulation of Cell Proliferation: Minoxidil has been shown to have a stimulatory effect on the proliferation of various cell types, including dermal papilla cells (DPCs) and keratinocytes.
-
Prolongation of the Anagen Phase: It is believed to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase.
-
Anti-apoptotic Effects: Minoxidil promotes the survival of DPCs by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.
-
Stimulation of Growth Factors: It can induce the production of various growth factors, such as Vascular Endothelial Growth Factor (VEGF), which plays a role in perifollicular vascularization.
-
Modulation of Signaling Pathways: Minoxidil activates several signaling pathways implicated in hair follicle development and cycling, including the Wnt/β-catenin, ERK, and Akt pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on Minoxidil, providing a reference for effective concentrations and observed effects.
Table 1: Effects of Minoxidil on Dermal Papilla Cell (DPC) Proliferation and Signaling
| Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| 0.1 µM | Human DPCs | 1 hour | 287% increase in ERK phosphorylation | |
| 1.0 µM | Human DPCs | 1 hour | 351% increase in ERK phosphorylation | |
| 0.1 µM | Human DPCs | 1 hour | 168% increase in Akt phosphorylation | |
| 1.0 µM | Human DPCs | 1 hour | 257% increase in Akt phosphorylation | |
| 1.0 µM | Human DPCs | Not Specified | >150% increase in Bcl-2 expression | |
| 1.0 µM | Human DPCs | Not Specified | >50% decrease in Bax expression |
Table 2: Biphasic Effects of Minoxidil on Normal Human Keratinocyte (NHK) Proliferation
| Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| 0.1 - 10 µM | NHK | 5-8 days | Stimulation of proliferation | |
| 100 - 1000 µM | NHK | 5-8 days | Antiproliferative, pro-differentiative, and cytotoxic effects |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Minoxidil and a general workflow for in vitro cell proliferation assays.
Caption: Signaling pathways activated by Minoxidil in dermal papilla cells.
Caption: General workflow for a cell proliferation assay with Minoxidil.
Experimental Protocols
Protocol 1: Dermal Papilla Cell (DPC) Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of Minoxidil on the proliferation of human DPCs.
Materials:
-
Human Dermal Papilla Cells (DPCs)
-
DPC growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Minoxidil stock solution (e.g., 100 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture DPCs to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with DPC growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Minoxidil Treatment:
-
Prepare serial dilutions of Minoxidil in DPC growth medium from the stock solution to achieve final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared Minoxidil dilutions or control medium.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Express the results as a percentage of the control (vehicle-treated) cells.
-
Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation in DPCs
This protocol details the procedure to analyze the activation of ERK and Akt signaling pathways in DPCs treated with Minoxidil.
Materials:
-
Human DPCs
-
DPC growth medium
-
Minoxidil stock solution
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed DPCs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.
-
Treat the cells with Minoxidil at the desired concentrations (e.g., 0.1, 1.0 µM) for a short duration (e.g., 1 hour).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: β-Catenin/TCF Reporter Assay in DPCs
This protocol is used to assess the activation of the Wnt/β-catenin signaling pathway by Minoxidil.
Materials:
-
Human DPCs
-
DPC growth medium
-
Minoxidil stock solution
-
pTopflash (TCF reporter plasmid with TCF binding sites upstream of a luciferase gene)
-
pFopflash (negative control plasmid with mutated TCF binding sites)
-
A transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed DPCs in a 24-well plate.
-
When cells reach 70-80% confluency, co-transfect them with pTopflash or pFopflash plasmid and a control plasmid for normalization (e.g., a Renilla luciferase plasmid) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Minoxidil Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of Minoxidil or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Compare the luciferase activity in Minoxidil-treated cells to that in control cells. An increase in luciferase activity in pTopflash-transfected cells indicates activation of the β-catenin pathway.
-
Conclusion
The application of Minoxidil in tissue culture experiments has been pivotal in advancing our understanding of its pro-hair growth effects. The protocols and data presented here provide a framework for researchers to investigate the cellular and molecular mechanisms of Minoxidil and to explore its potential in new therapeutic contexts. Careful experimental design and adherence to established cell culture practices are essential for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Naminidil for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Naminidil in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound difficult to dissolve in aqueous solutions?
This compound, like many new chemical entities, is a lipophilic (hydrophobic) compound.[1] It is estimated that over 40% of newly developed drug candidates are poorly soluble in water.[1][2][3] This inherent property means it has a stronger affinity for fatty or non-polar environments than for water-based solutions like cell culture media or buffers, making dissolution a significant challenge.[4]
Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?
For many poorly water-soluble compounds used in biological assays, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions. If DMSO is not suitable, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) may be considered. It is critical to ensure the chosen solvent is compatible with your experimental model, as high concentrations can be cytotoxic.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
The maximum tolerated concentration of DMSO is cell-type dependent. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I properly store this compound stock solutions?
To minimize degradation, stock solutions should generally be stored at -20°C or -80°C. It is highly recommended to divide the stock solution into smaller, single-use aliquots. This practice prevents the damaging effects of repeated freeze-thaw cycles. For light-sensitive compounds, storing them in amber-colored vials or vials wrapped in aluminum foil is essential to prevent photochemical degradation.
Q5: What is the difference between kinetic and thermodynamic solubility?
Understanding the distinction is crucial for troubleshooting precipitation issues.
-
Kinetic Solubility: This refers to the concentration of a compound that can be achieved when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer. It often represents a temporary, supersaturated state.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can be dissolved in a solvent under specific conditions where the dissolved and undissolved material are in equilibrium. A compound may initially appear soluble (kinetic solubility) but then precipitate over time as it settles to its lower, more stable thermodynamic solubility limit.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous media.
Question: My this compound crashes out of solution as soon as I add my DMSO stock to my cell culture medium or buffer. Why is this happening?
Answer: This is a common phenomenon known as "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The rapid change in the solvent environment causes the compound to exceed its solubility limit and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This more gradual change in solvent composition can help keep the compound in solution.
-
Increase Co-solvent Concentration: If your experiment allows, a modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Remember to adjust your vehicle control accordingly.
-
Use Solubility Enhancers: Consider incorporating excipients like cyclodextrins into your aqueous buffer before adding the this compound stock solution. Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
Issue 2: The prepared this compound solution appears cloudy or contains visible particles.
Question: My stock solution or final working solution is not clear. What does this indicate?
Answer: Cloudiness or visible particles suggest that the compound has either failed to dissolve completely or has precipitated out of solution, possibly during storage or after preparation. Using a solution with precipitate is not recommended as the actual concentration of the dissolved compound is unknown and lower than intended, leading to inaccurate results.
Troubleshooting Steps:
-
Apply Gentle Heat: Carefully warming the solution in a 37°C water bath may help dissolve the compound. Use this method with caution, as excessive heat can degrade the compound.
-
Use Mechanical Agitation: Vortexing or sonicating the solution can provide the necessary energy to break apart solid aggregates and facilitate complete dissolution.
-
Perform a Solubility Test: Before a large-scale experiment, conduct a preliminary test to determine the maximum concentration at which this compound remains soluble in your specific assay medium.
Issue 3: this compound precipitates in the cell culture media over time.
Question: The solution was clear when I prepared it, but after a few hours of incubation, I can see a precipitate in the wells. What causes this?
Answer: This is likely due to the compound's kinetic solubility being higher than its thermodynamic solubility. The initially clear, supersaturated solution is unstable and moves towards equilibrium over time, causing the excess compound to precipitate. This can also be influenced by interactions with media components.
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design allows, reducing the incubation time may be a viable option.
-
Assess Serum Protein Binding: The compound may be binding to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. Try reducing the FBS percentage, but be mindful of the potential impact on cell health.
-
Consider pH Shifts: Cellular metabolism can cause the pH of the culture medium to change over time. If this compound's solubility is pH-dependent, this shift could trigger precipitation. Ensure your incubator's CO2 levels are stable to maintain the medium's buffering capacity.
Data Presentation
Since specific solubility data for this compound is not publicly available, the following table summarizes the solubility of Minoxidil , a compound with a similar mechanism of action (ATP-sensitive potassium channel opener) and application. This data can serve as a useful reference point for selecting initial solvents for this compound solubility trials.
| Solvent | Solubility of Minoxidil (mg/mL) | Reference |
| Water | ~2.2 | |
| Dimethyl Sulfoxide (DMSO) | ~6.5 | |
| Ethanol | ~29 | |
| Propylene Glycol | ~75 | |
| Methanol | ~44 | |
| Acetone | <0.5 | |
| Chloroform | ~0.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in-vitro assays.
Materials:
-
This compound powder (Molar Mass: 269.35 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 0.010 mol/L * 0.001 L * 269.35 g/mol = 0.00269 g = 2.69 mg
-
Carefully weigh 2.69 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. A brief sonication or gentle warming to 37°C can be used if dissolution is slow.
-
Once dissolved, create single-use aliquots (e.g., 20 µL) in fresh sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Kinetic Solubility of this compound in Assay Buffer
Objective: To determine the maximum concentration at which this compound remains in solution immediately after dilution from a DMSO stock into the final aqueous assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer or cell culture medium
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm
Methodology:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate. Include a DMSO-only control.
-
Rapidly add 198 µL of the pre-warmed (e.g., 37°C) aqueous assay buffer to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake it for 2-5 minutes.
-
Immediately measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm).
-
The kinetic solubility limit is defined as the highest compound concentration that does not result in a significant increase in turbidity compared to the DMSO-only control wells.
Protocol 3: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by using a cyclodextrin-based formulation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Stir plate and magnetic stir bar
Methodology:
-
Prepare the aqueous assay buffer containing a desired concentration of HP-β-CD (e.g., 1-5% w/v). Dissolve the HP-β-CD powder in the buffer by stirring until the solution is clear.
-
While stirring the HP-β-CD solution, slowly add the required volume of the this compound DMSO stock solution drop by drop to achieve the target final concentration.
-
Allow the solution to stir for at least 30-60 minutes at room temperature to facilitate the formation of the this compound-cyclodextrin inclusion complex.
-
Visually inspect the solution for any signs of precipitation.
-
This this compound-cyclodextrin solution can now be used for your in-vitro assay. Remember to include a vehicle control containing the same concentration of both DMSO and HP-β-CD.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in vitro.
Caption: Hypothetical signaling pathway for a KATP channel opener like this compound.
References
Technical Support Center: Synthesis of Naminidil (Minoxidil)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Naminidil, a compound understood to be Minoxidil based on the provided context. Minoxidil is a 2,4-diaminopyrimidine derivative, and its synthesis involves multi-step chemical reactions that can present various challenges.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Minoxidil?
A1: The synthesis of Minoxidil, a 2,4-diamino-6-piperidinopyrimidine 3-oxide, typically starts from barbituric acid. The process involves the chlorination of barbituric acid to 2,4,6-trichloropyrimidine, followed by amination to yield 2,4-diamino-6-chloropyrimidine. This intermediate is then reacted with piperidine to substitute the chlorine atom, and a subsequent oxidation step introduces the N-oxide functionality to afford Minoxidil.
Q2: What are the critical parameters to control during the synthesis?
A2: Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:
-
Temperature: Overheating can lead to the decomposition of intermediates or the formation of side products.
-
pH: The pH of the reaction mixture can significantly influence the reactivity of the reagents and the stability of the product.
-
Reagent Stoichiometry: Using the correct molar ratios of reactants is essential to ensure complete conversion and minimize unreacted starting materials.
-
Purity of Starting Materials: Impurities in the starting materials can lead to low yields and the formation of undesired byproducts.
Q3: I am observing a low yield of the final product. What are the potential causes?
A3: Low yields are a common issue in multi-step organic synthesis. Potential causes for low yields in Minoxidil synthesis include:
-
Incomplete reactions: One or more steps in the synthesis may not have gone to completion.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product degradation: The final product or intermediates may be unstable under the reaction or purification conditions.
-
Loss during purification: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of Minoxidil and provides systematic approaches to resolve them.
Problem 1: Low Yield in the Amination Step
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a significant amount of unreacted 2,4,6-trichloropyrimidine. | Insufficient amount of ammonia or incomplete reaction. | Increase the concentration of the ammonia solution or extend the reaction time. Ensure adequate mixing. |
| Formation of multiple spots on TLC, indicating side products. | Reaction temperature is too high, leading to side reactions. | Perform the reaction at a lower temperature and monitor the progress closely using TLC. |
Problem 2: Difficulty in the Piperidine Substitution Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of 2,4-diamino-6-chloropyrimidine. | Insufficient piperidine or inadequate reaction conditions. | Use a slight excess of piperidine and ensure the reaction is heated appropriately to drive it to completion. |
| The reaction is sluggish. | Steric hindrance or low reactivity of the starting material. | Consider using a higher boiling point solvent to increase the reaction temperature or a catalyst to enhance the reaction rate. |
Problem 3: Inefficient N-Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the N-oxide. | The oxidizing agent is not effective, or the reaction conditions are not optimal. | Use a stronger oxidizing agent (e.g., m-CPBA) or adjust the reaction temperature and time. |
| Decomposition of the product during oxidation. | The oxidizing agent is too harsh, or the reaction is too vigorous. | Use a milder oxidizing agent or perform the reaction at a lower temperature with careful monitoring. |
Experimental Protocols
A generalized experimental workflow for troubleshooting low yields in pyrimidine synthesis is outlined below.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Naminidil Dosage in Preclinical Studies
Disclaimer: Information regarding the specific compound "Naminidil" is not publicly available. This guide provides a generalized framework for optimizing the dosage of a novel investigational compound, using this compound as a placeholder. Based on its name, we will draw illustrative parallels with Minoxidil, a compound known for its effects on hair growth, to provide concrete examples of potential mechanisms and pathways. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial dose range for this compound in an animal study?
A1: Establishing a starting dose for a novel compound like this compound requires a multi-faceted approach.[1]
-
In Vitro Data: If you have in vitro data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), this can serve as a preliminary guide. However, direct extrapolation to an in vivo system is often inaccurate.[1]
-
Literature Review: Conduct a thorough review of compounds with similar chemical structures or mechanisms of action. Data from preclinical studies of these analogous compounds can help inform a potential starting dose range.[1]
-
Dose-Ranging Study: A common and recommended strategy is to conduct a dose-ranging study. This involves starting with a very low, potentially sub-therapeutic dose and escalating it incrementally across different animal groups.[1] Dose escalation factors of 2x or 3x are commonly used to achieve broad coverage.[2]
-
Toxicology Data: If any preliminary toxicology data is available, it can help set the upper limit of your dose range, ensuring you remain below the No Observed Adverse Effect Level (NOAEL).
Q2: What are the key endpoints to establish in a dose-ranging study?
A2: Dose-ranging studies are foundational in preclinical development and aim to establish several key parameters before proceeding to larger-scale toxicology or efficacy studies.
-
Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing severe toxicity or unacceptable adverse effects.
-
No Observed Adverse Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
-
Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.
These parameters are critical for designing subsequent Good Laboratory Practice (GLP)-compliant studies and for ensuring that research is conducted at ethically and scientifically justified levels.
Q3: How do I select the appropriate animal model for this compound studies?
A3: The selection of an animal model is a critical step that influences study outcomes and regulatory acceptance. The choice should be based on scientific justification, considering factors like:
-
Metabolism and Pharmacokinetics (ADME): The model should ideally have absorption, distribution, metabolism, and excretion (ADME) properties for the compound class that are comparable to humans.
-
Target Engagement: The animal model must express the biological target of this compound in a way that is relevant to the human disease state.
-
Physiological Relevance: The model should mimic the human condition or disease being studied. For example, if this compound is being investigated for hair growth, the stump-tailed macaque, which exhibits androgenetic alopecia similar to humans, could be a relevant model.
Q4: What are common pharmacokinetic (PK) parameters to evaluate?
A4: Incorporating PK evaluations into your dose-ranging studies is crucial for understanding the relationship between dose, exposure, and response. Key metrics to measure from plasma or tissue samples include:
-
Cmax: The maximum observed concentration of the drug.
-
AUC: The Area Under the Curve, which represents the total drug exposure over time.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
This data helps in understanding dose-exposure relationships, supports cross-species dose extrapolation, and is essential for designing effective dosing schedules.
Troubleshooting Guides
Problem: No discernible therapeutic effect is observed, even at the highest planned dose.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Consider an alternative route of administration (e.g., switch from oral to intravenous). Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound. |
| Rapid Metabolism/Clearance | Analyze plasma samples to determine the compound's half-life. If it's being cleared too quickly, a more frequent dosing schedule or a different formulation may be necessary. |
| Formulation Issues | Verify the stability and homogeneity of the compound in its vehicle. If using a suspension, ensure it is thoroughly mixed before each administration. |
| Insufficient Dose | The selected dose range may be too low. If no toxicity is observed, consider designing a follow-up study with higher dose levels, guided by any available MTD data. |
| Biological Variability | Increase the sample size per group to improve statistical power and account for inter-animal differences. Ensure consistent housing and environmental conditions for all animals. |
Problem: High toxicity is observed at unexpectedly low doses.
| Potential Cause | Troubleshooting Steps |
| Formulation/Vehicle Toxicity | Administer a vehicle-only control group to rule out toxicity from the formulation itself. |
| Incorrect Dosing Calculation | Double-check all calculations for dose concentration and administration volume. Verify the stock concentration of this compound. |
| Target Organ Toxicity | Conduct a gross necropsy and histopathological analysis of major organs to identify specific target organs of toxicity. This can provide insights into the mechanism of toxicity. |
| Species Sensitivity | The chosen animal model may be particularly sensitive to the compound. Review literature for the toxicity of similar compounds in this species and consider if an alternative model is needed. |
Experimental Protocols
Protocol 1: In Vitro EC50 Determination in Human Dermal Papilla Cells (hDPCs)
This protocol is a hypothetical example assuming this compound promotes hair follicle cell activity.
-
Cell Culture: Culture hDPCs in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in cell culture media. Ensure the final DMSO concentration is ≤0.1% in all wells.
-
Treatment: Replace the media in the wells with the prepared this compound dilutions. Include vehicle-only (0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours.
-
Viability/Proliferation Assay: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: In Vivo Dose-Ranging and MTD Study in Mice
This protocol outlines a general approach for an initial in vivo study.
-
Animal Model: Use 6-8 week old male and female C57BL/6 mice. House animals under standard conditions (12-hour light/dark cycle, controlled temperature, ad libitum access to food and water).
-
Group Allocation: Randomly assign animals to 5 groups (n=5-10 per sex per group): Vehicle control and four dose levels of this compound (e.g., 1, 5, 25, 100 mg/kg). The dose range should be informed by in vitro data or literature on similar compounds.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is homogeneous before each administration.
-
Administration: Administer the compound once daily via oral gavage for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations for signs of toxicity (e.g., changes in posture, activity, fur appearance) at 1, 4, and 24 hours post-dose, and daily thereafter.
-
-
Terminal Procedures (Day 14):
-
Collect blood via cardiac puncture for clinical chemistry and hematology analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological analysis.
-
-
Data Analysis: Analyze body weight changes, clinical chemistry, and hematology data to identify dose-dependent effects. The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and does not produce severe clinical signs of toxicity.
Data Presentation Tables
Table 1: Example Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Mouse | 10 | Oral | 450 | 0.5 | 1200 | 2.1 |
| Rat | 10 | Oral | 320 | 1.0 | 1550 | 3.5 |
| Dog | 5 | Oral | 150 | 2.0 | 1800 | 6.0 |
| Mouse | 2 | IV | 1200 | 0.1 | 850 | 1.9 |
Table 2: Template for In Vivo Dose-Ranging Study Results
| Group | Dose (mg/kg) | N (M/F) | % Body Weight Change (Day 14) | Key Clinical Signs | Serum Biomarker (Fold Change) |
| 1 | Vehicle | 10/10 | +5.2% | None | 1.0 |
| 2 | 10 | 10/10 | +4.8% | None | 1.5 |
| 3 | 50 | 10/10 | +1.5% | Mild lethargy | 3.2 |
| 4 | 250 | 10/10 | -8.5% | Piloerection, significant lethargy | 8.9 |
| 5 | 500 | 10/10 | -15.0% (study terminated early) | Severe ataxia, hunched posture | N/A |
Visualizations
Signaling Pathways Potentially Modulated by this compound
Assuming this compound acts similarly to Minoxidil, a known modulator of hair growth, it may influence several key signaling pathways within dermal papilla cells. Minoxidil is known to be a potassium channel opener and can affect pathways like Wnt/β-catenin, MAPK, and Akt. Downregulation of ILK, Akt, and MAPK signaling has been observed after minoxidil treatment in some studies.
Caption: Hypothesized this compound signaling pathways in hair follicle cells.
Experimental Workflow for Preclinical Dose Optimization
This diagram illustrates the logical progression from initial in vitro testing to in vivo dose-finding studies.
Caption: Generalized workflow for preclinical dosage optimization studies.
Troubleshooting Logic: No Discernible Therapeutic Effect
This diagram provides a logical flow for diagnosing why a compound may not be showing efficacy in an in vivo model.
Caption: Troubleshooting flowchart for lack of in vivo efficacy.
References
Troubleshooting Naminidil stability in experimental solutions
Disclaimer: Naminidil is an investigational compound with limited publicly available stability data. The information provided here is based on general principles for small molecules, and data for Minoxidil, a compound with a similar mechanism of action and application, is used as a proxy where noted. Researchers should always perform their own stability and solubility studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in DMSO, is precipitating after being added to my aqueous cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Use a pre-warmed medium: Pre-warming your cell culture media to 37°C before adding the this compound stock solution can help improve solubility.[1]
-
Gradual Dilution: To minimize precipitation, add the this compound stock solution to a small volume of media first and mix well. Then, add this intermediate dilution to the final volume of media.[2]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1% v/v) to avoid solvent-induced toxicity and precipitation.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on the data for the similar compound Minoxidil, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[4] For working solutions, further dilution in aqueous buffers or cell culture media is necessary. Always check the product data sheet for any specific recommendations.
Q3: How should I store my this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions in a non-reactive container, such as amber glass vials, to protect from light. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in a dry environment. DMSO is hygroscopic, meaning it can absorb moisture from the air, so ensure vials are tightly sealed.
Q4: I've noticed a yellowing of my this compound solution over time. Is it still usable?
A4: A color change in a solution can be an indication of degradation. Studies on Minoxidil have shown that a yellow color change can occur over time, particularly at room temperature, but this may not always correlate with a significant loss of potency. However, it is best practice to use fresh solutions and to assess the purity of any solution that has changed in appearance.
Troubleshooting Guides
Issue: this compound Precipitation in Experimental Solutions
This guide provides a systematic approach to troubleshooting the precipitation of this compound in your experimental solutions.
Step 1: Initial Assessment
-
Visual Inspection: Carefully observe the solution for any signs of cloudiness, particulate matter, or crystal formation. Check both the stock solution and the final working solution.
-
Microscopic Examination: Use a microscope to examine a sample of the solution for any crystalline structures, which would confirm precipitation.
Step 2: Identify the Cause Review your protocol and consider the following potential causes:
-
Exceeded Solubility: The concentration of this compound in the final solution may be higher than its solubility in that specific solvent system.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Temperature Effects: Changes in temperature (e.g., moving from room temperature to 37°C) can alter solubility.
-
pH Shift: The pH of the final solution may be unfavorable for this compound's stability. For Minoxidil, the most stable pH is around 5.0.
-
Interactions with Media Components: Salts, proteins, or other components in complex media can interact with the compound and reduce its solubility.
Step 3: Implement Solutions Based on the likely cause, try one or more of the following solutions:
-
Reduce Final Concentration: Lower the working concentration of this compound.
-
Optimize Dilution Method:
-
Perform serial dilutions in an intermediate solvent before the final dilution into the aqueous buffer.
-
Add the stock solution dropwise while vortexing the buffer.
-
-
Adjust Solvent System:
-
Consider the use of co-solvents such as ethanol or propylene glycol, where Minoxidil shows higher solubility.
-
For cell culture experiments, ensure the final concentration of any organic solvent is non-toxic to your cells.
-
-
Control Temperature and pH:
-
Pre-warm aqueous solutions to the experimental temperature before adding this compound.
-
Buffer the final solution to a pH that favors stability.
-
Data Presentation
Table 1: Solubility of Minoxidil in Various Solvents
This data is for Minoxidil and should be used as a reference for this compound.
| Solvent | Solubility (mg/mL) |
| Propylene Glycol | 75 |
| Methanol | 44 |
| Ethanol | 29 |
| 2-Propanol | 6.7 |
| Dimethylsulfoxide (DMSO) | 6.5 |
| Water | 2.2 |
| Chloroform | 0.5 |
| Acetone | <0.5 |
| Ethyl Acetate | <0.5 |
Table 2: Factors Affecting Minoxidil Stability in Solution
This data is for Minoxidil and should be used as a reference for this compound.
| Factor | Observation | Recommendation |
| pH | Degradation is acid-base catalyzed. Most stable at approximately pH 5.0. Photodegradation is lowest at pH 8 in phosphate buffer. | Buffer solutions to an appropriate pH to enhance stability. |
| Temperature | Stable for extended periods when refrigerated. Color change and sedimentation can occur at room temperature over several weeks. | Store stock solutions at -20°C or -80°C. For working solutions, prepare fresh and use promptly. |
| Light | Susceptible to photodegradation. | Store solutions in light-resistant containers (e.g., amber vials). |
| Oxidizing Agents | Degradation occurs in the presence of oxidizing agents. | Avoid contact with strong oxidizing agents. |
| Solvent System | More stable in water or 25% v/v PEG300 compared to 25% v/v propylene glycol in photostability studies. | Select solvent systems that have been shown to promote stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution of this compound (Molar Mass: 269.34 g/mol ), you would need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 269.34 g/mol * (1000 mg / 1 g) = 2.69 mg
-
-
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture media to achieve the desired final concentrations.
-
Crucial Step: To minimize precipitation, add the this compound stock solution to a small volume of media first and mix well. Then, add this intermediate dilution to the final volume of media. This gradual dilution helps to avoid "solvent shock."
-
Ensure the final DMSO concentration in the cell culture is below 0.1% (v/v) to avoid cytotoxicity.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Postulated signaling pathways affected by this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Refinement of Minoxidil Delivery in Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Minoxidil delivery in topical formulations.
Troubleshooting Guides
This section addresses common challenges encountered during the experimental formulation and testing of topical Minoxidil products.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Crystallization of Minoxidil in Formulation | - Supersaturation: The concentration of Minoxidil exceeds its solubility in the vehicle, especially upon evaporation of volatile solvents like ethanol.[1] - Low Temperature: Storage at lower temperatures can decrease the solubility of Minoxidil, leading to precipitation. - Vehicle Composition: Inadequate solvent system, particularly in alcohol-free or reduced-alcohol formulations. | - Optimize Solvent System: Increase the concentration of co-solvents like propylene glycol or glycerin.[2] Consider novel co-solvents such as pantothenyl ethyl ether. - pH Adjustment: Adjusting the pH of the formulation to between 6.6 and 8 can help suppress crystal formation in water-based systems. - Incorporate Crystal Inhibitors: Utilize surfactant systems (amphoteric and non-ionic) or polymers that can inhibit crystal growth. - Controlled Storage: Store formulations at a controlled room temperature (20-25°C or 68-77°F) and advise users to do the same.[3] - Re-dissolution: Gentle warming and shaking of the formulation can often redissolve the crystals. |
| Poor Skin Permeation & Low Bioavailability | - Barrier Function of Stratum Corneum: The outermost layer of the skin is a significant barrier to drug penetration.[4] - Low Aqueous Solubility: Minoxidil's poor solubility in water can limit its partitioning into the skin from aqueous-based formulations.[2] - Formulation Vehicle: The vehicle may not be optimized to enhance the thermodynamic activity of Minoxidil and facilitate its diffusion into the skin. | - Incorporate Permeation Enhancers: Use chemical enhancers like urea, eucalyptus oil, menthol, or oleic acid to disrupt the stratum corneum lipids. - Develop Advanced Formulations: Investigate nanoemulsions, microemulsions, or submicron emulsions to increase Minoxidil's solubility and skin penetration. - Optimize Vehicle Composition: The ratio of solvents like ethanol, propylene glycol, and water can significantly impact skin retention and permeation. |
| Formulation Instability (e.g., Color Change) | - Oxidation: Minoxidil can be susceptible to oxidation, leading to a yellowish discoloration over time. - pH Shift: Changes in the formulation's pH during storage can affect the stability of Minoxidil. - Light Exposure: Photodegradation can occur, especially at lower concentrations of Minoxidil. | - Add Antioxidants: Include antioxidants and metal ion chelating agents in the formulation to prevent oxidative degradation. - pH Buffering: Use a suitable buffering system to maintain a stable pH throughout the product's shelf life. - Light-Protected Packaging: Store the formulation in opaque or amber containers to protect it from light. |
| Skin Irritation and Dermatitis | - Vehicle Components: High concentrations of propylene glycol and ethanol are common causes of skin irritation, dryness, and allergic contact dermatitis. - Minoxidil Crystals: The formation of sharp, needle-like crystals on the scalp after solvent evaporation can cause physical irritation. | - Formulate with Alternative Solvents: Develop propylene glycol-free and reduced-alcohol formulations using alternative, less irritating solvents. - Incorporate Soothing Agents: Add ingredients that moisturize and soothe the scalp. - Improve Solubilization: By preventing crystallization, the risk of physical irritation from Minoxidil crystals is reduced. |
Frequently Asked Questions (FAQs)
Formulation & Stability
-
Q1: What is the typical shelf-life of a compounded topical Minoxidil solution? A1: The stability of compounded Minoxidil solutions can vary depending on the vehicle. Studies have shown that Minoxidil in certain foam bases can be stable for at least 90 to 180 days when stored at ambient temperature and protected from light.
-
Q2: My alcohol-free Minoxidil formulation shows crystal formation. Is it still effective? A2: Crystallization indicates that the Minoxidil is coming out of the solution, which can reduce its bioavailability and lead to uneven dosing. While the product is not necessarily "bad," its efficacy may be compromised. It is recommended to gently warm and shake the bottle to redissolve the crystals. For future formulations, consider adjusting the solvent system or adding crystal inhibitors.
-
Q3: Why does my Minoxidil solution turn yellow over time? A3: The yellowing of Minoxidil solutions is often due to oxidation. While this color change may not significantly impact the drug's efficacy in the short term, it indicates a stability issue. Incorporating antioxidants and using light-protective packaging can help mitigate this.
Permeation & Efficacy
-
Q4: How can I improve the skin permeation of Minoxidil in my formulation? A4: Improving skin permeation can be achieved by incorporating chemical penetration enhancers (e.g., oleic acid, eucalyptol, urea), using novel delivery systems like nanoemulsions or microemulsions, and optimizing the solvent ratio (e.g., ethanol and propylene glycol) to enhance drug partitioning into the stratum corneum.
-
Q5: What is the role of ethanol and propylene glycol in Minoxidil formulations? A5: Ethanol acts as a solvent for Minoxidil and also as a penetration enhancer. Propylene glycol is a co-solvent that increases the solubility of Minoxidil and helps to prevent its crystallization as the more volatile ethanol evaporates. However, both can cause skin irritation.
-
Q6: Are there any alternatives to propylene glycol that are less irritating? A6: Yes, formulators are exploring alternatives like glycerin, butylene glycol, and other less irritating glycols. Propylene glycol-free foam bases have also been developed to reduce side effects.
Mechanism of Action
-
Q7: What is the primary mechanism of action of Minoxidil for hair growth? A7: The exact mechanism is not fully understood, but it is known to be a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles. It is also believed to stimulate the production of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis around the hair follicle.
-
Q8: Does Minoxidil have a direct effect on hair follicle cells? A8: Yes, Minoxidil is thought to have direct effects on hair follicle cells. One proposed mechanism is that it increases intracellular calcium, which upregulates ATP synthase, promoting the differentiation of hair follicle stem cells. It may also prolong the anagen (growth) phase of the hair cycle.
Data Presentation
Table 1: Solubility of Minoxidil in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | 2.2 |
| Ethanol | 29 |
| Propylene Glycol | 75 |
| Methanol | 44 |
| 2-Propanol | 6.7 |
| Dimethylsulfoxide (DMSO) | 6.5 |
Table 2: In Vitro Permeability of Minoxidil with Different Enhancers (Rat Skin Model)
| Enhancer | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (Flux) |
| Control (Hydrated Skin) | 16.3 ± 1.2 | 0.815 ± 0.06 | 1.00 |
| Urea | 35.2 ± 1.8 | 1.76 ± 0.09 | 2.16 |
| Eucalyptus Oil | 30.3 ± 2.1 | 1.51 ± 0.10 | 1.86 |
| Menthol | 28.5 ± 1.5 | 1.42 ± 0.07 | 1.75 |
| Caprylic Acid | 45.8 ± 2.5 | 2.29 ± 0.12 | ~2.81 |
| Transcutol P | 25.1 ± 1.9 | 1.25 ± 0.09 | ~1.54 |
*Enhancement ratios for Caprylic Acid and Transcutol P are estimated based on reported data.
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the permeation of Minoxidil from a topical formulation through an excised skin membrane.
-
Objective: To quantify the rate and extent of Minoxidil permeation through a skin model.
-
Apparatus: Franz diffusion cells, water bath with circulator, magnetic stirrers, excised skin (e.g., human cadaver, porcine, or rat skin), micro-pipettes, collection vials.
-
Methodology:
-
Skin Membrane Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and trim the skin to fit the Franz diffusion cells. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Ensure the assembly is securely clamped to prevent leaks.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). The receptor medium should be degassed prior to use. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath maintained at 32°C (to simulate skin surface temperature) and allow the skin to equilibrate for at least 30 minutes. Ensure the receptor medium is continuously stirred.
-
Dosing: Apply a precise amount of the Minoxidil formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
Sample Analysis: Analyze the collected samples for Minoxidil concentration using a validated HPLC method (see protocol below).
-
Data Analysis: Calculate the cumulative amount of Minoxidil permeated per unit area (µg/cm²) at each time point. Plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor formulation.
-
2. HPLC Method for Quantification of Minoxidil
This protocol provides a general Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantification of Minoxidil in samples from in vitro permeation studies.
-
Objective: To accurately determine the concentration of Minoxidil in receptor fluid samples.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size), data acquisition software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Orthophosphoric acid or other suitable buffer components.
-
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of Methanol and water (70:30 v/v) with 0.5% Triethylamine, adjusted to pH 6.4 with Orthophosphoric Acid. The mobile phase should be filtered through a 0.45 µm filter and degassed before use.
-
Standard Solutions: Prepare a stock solution of Minoxidil in a suitable solvent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards covering the expected concentration range of the experimental samples (e.g., 5-100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (70:30 v/v) with 0.5% Triethylamine, pH 6.4
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 281 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (R²) of ≥0.998.
-
Inject the samples collected from the permeation study.
-
-
Quantification: Determine the concentration of Minoxidil in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for in vitro skin permeation testing of a topical Minoxidil formulation.
Caption: Proposed signaling pathways for Minoxidil-induced hair growth.
References
Technical Support Center: Addressing Off-Target Effects of Naminidil in Cell-Based Assays
Welcome to the Naminidil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for off-target effects observed in cell-based assays involving this compound. As this compound is a novel compound, this guide leverages data from the well-characterized molecule Minoxidil, which shares structural and mechanistic similarities, to provide a framework for addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like its analog Minoxidil, is primarily known as an ATP-sensitive potassium channel (KATP) opener.[1][2] This action leads to hyperpolarization of the cell membrane. In vascular smooth muscle cells, this results in vasodilation.[1] In other cell types, such as hair follicles, this mechanism is believed to stimulate microcirculation and promote growth.[2]
Q2: What are the potential off-target effects of this compound that I should be aware of in my cell-based assays?
Based on studies with the related compound Minoxidil, researchers should be aware of several potential off-target effects in vitro, which may not be related to its primary KATP channel opening activity. These include:
-
Alterations in Cell Proliferation and Morphology: Minoxidil has been shown to inhibit the proliferation of certain cell types, such as keratocytes, in a dose-dependent manner.[3] It can also alter cell morphology, causing intercellular separation and changes in cell shape.
-
Modulation of Signaling Pathways: this compound may activate signaling cascades such as the ERK and Akt pathways, which can impact cell survival and proliferation. It has also been shown to activate the β-catenin pathway.
-
Induction of Growth Factors and Cytokines: Be aware that this compound could stimulate the release of various growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Chemokine (C-X-C motif) ligand 1 (CXCL1).
-
Anti-androgen Effects: There is evidence to suggest that Minoxidil can downregulate the expression of 5α-reductase type 2, an enzyme involved in androgen metabolism.
-
Increased Reactive Oxygen Species (ROS): Minoxidil treatment has been observed to significantly increase the concentration of ROS in cells.
Q3: How can I determine if the observed effects in my assay are on-target or off-target?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of a Structurally Unrelated KATP Channel Opener: Compare the effects of this compound with another KATP channel opener that has a different chemical structure. If the observed phenotype is recapitulated, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for this compound's effect on your endpoint of interest and compare it to its potency as a KATP channel opener. A significant discrepancy in potency may suggest an off-target mechanism.
-
Knockdown or Overexpression of the Target: In cell lines where it is feasible, knocking down or overexpressing the KATP channel subunits can help confirm if the effect is mediated through the intended target.
-
Control Experiments: Include appropriate negative and positive controls in your assays. For example, use a vehicle control (e.g., DMSO) and a known activator or inhibitor of the pathway you are studying.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Cell passage number variability, inconsistent this compound concentration, or variations in incubation time. | Maintain a consistent cell passage number for all experiments. Prepare fresh this compound solutions for each experiment and verify the final concentration. Ensure precise and consistent incubation times. |
| High cell toxicity or unexpected cell death | This compound concentration is too high, or the cell type is particularly sensitive. Increased ROS production leading to cytotoxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype, which would suggest ROS-mediated toxicity. |
| Observed effect does not correlate with KATP channel activity | The effect is mediated by an off-target mechanism. | Investigate alternative signaling pathways known to be affected by similar compounds (e.g., ERK, Akt, β-catenin). Perform a broader molecular analysis, such as RNA sequencing or a targeted gene expression panel, to identify affected pathways. |
| Changes in gene expression unrelated to the expected pathway | This compound is modulating transcription factors or signaling pathways in an off-target manner. | Validate the gene expression changes using a secondary method like RT-qPCR. Use pathway analysis software to identify potential upstream regulators and signaling nodes affected by the observed gene expression changes. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Minoxidil, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Minoxidil on Keratocyte Proliferation
| Concentration (µg/mL) | Growth (% of Control) |
| 100 | 82% |
| 600 | 50% (IC50) |
| 1000 | 29% |
| Data extracted from a study on rabbit keratocytes cultured for 7 days. |
Table 2: Gene Expression Changes Induced by Minoxidil in HaCaT Cells
| Gene | Fold Change vs. Control | p-value |
| 5α-Reductase Type 2 (SRD5A2) | 0.22 | < 0.0001 |
| Data from a study on the human keratinocyte cell line (HaCaT). |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration Range of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound and determine the appropriate concentration range for your cell-based assays.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration and perform 2-fold or 10-fold dilutions. Include a vehicle-only control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, remove the this compound-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Changes in Gene Expression using Real-Time Quantitative PCR (RT-qPCR)
This protocol describes how to measure the effect of this compound on the expression of a target gene, such as 5α-reductase type 2.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound (at a non-toxic concentration)
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for your gene of interest and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Seed your cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for the chosen duration.
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the RT-qPCR reaction by mixing the cDNA, forward and reverse primers for your target and housekeeping genes, and the RT-qPCR master mix.
-
Run the RT-qPCR reaction on a compatible instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated samples relative to the vehicle-treated controls.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target pathways affected by this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
Naminidil Stability and Storage: A Technical Support Guide
Disclaimer: "Naminidil" is a hypothetical compound name used for illustrative purposes in this guide. The degradation pathways, experimental data, and protocols described are based on common principles of pharmaceutical science for small molecule drugs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The molecule can be broken down by reacting with water. This process can be catalyzed by acidic or basic conditions.[1][2][3]
-
Oxidation: Reaction with oxygen, often initiated by light or trace metals, can degrade this compound.[1][2] Peroxides found in common excipients can also cause slow oxidation during long-term storage.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds within the this compound molecule, leading to degradation.
Q2: I've observed a discoloration in my this compound solid sample. What could be the cause?
A2: Discoloration is a common indicator of photolytic degradation. When this compound is exposed to light, it can undergo chemical changes that result in colored degradation products. To confirm this, a photostability study should be conducted.
Q3: My this compound solution appears cloudy after storage. What should I do?
A3: Cloudiness, or turbidity, in a this compound solution can indicate several issues, including the formation of insoluble degradation products, precipitation of this compound due to changes in pH or temperature, or microbial contamination. It is recommended to filter a small sample and analyze the precipitate and filtrate separately to identify the cause.
Q4: Can the excipients in my formulation affect this compound's stability?
A4: Absolutely. Excipients can interact with this compound and affect its stability. For instance, hygroscopic excipients can attract moisture, promoting hydrolysis. Excipients may also contain reactive impurities, such as peroxides, that can accelerate oxidative degradation. It is crucial to conduct drug-excipient compatibility studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency in solid form | Hydrolysis due to moisture absorption. | Store in a desiccator or use packaging with desiccants. Consider using a less hygroscopic salt form of this compound. |
| Rapid degradation in aqueous solution | pH is not optimal for stability. | Determine the pH of maximum stability for this compound and buffer the formulation accordingly. |
| Formation of unknown peaks in HPLC | Degradation due to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant or chelating agent like EDTA to the formulation. |
| Degradation despite proper storage | Incompatible packaging material. | Investigate potential interactions between this compound and the container/closure system. Ensure packaging is appropriate for the formulation. |
Strategies to Minimize this compound Degradation
A multi-faceted approach is essential to ensure the long-term stability of this compound.
Formulation Strategies
-
pH Optimization: For liquid formulations, identifying and maintaining the pH of maximum stability is critical to minimize hydrolysis.
-
Excipient Selection: Choose excipients that are compatible with this compound and have low moisture content.
-
Use of Stabilizers:
-
Antioxidants: To prevent oxidative degradation.
-
Chelating Agents: To bind metal ions that can catalyze oxidation.
-
Cyclodextrins: These can form inclusion complexes with this compound, protecting it from hydrolysis and oxidation in aqueous solutions.
-
-
Lyophilization: For moisture-sensitive formulations, freeze-drying can significantly enhance stability by removing water.
Packaging and Storage Conditions
-
Light Protection: Store this compound in amber-colored or opaque containers to protect it from light and prevent photolysis.
-
Moisture Control: Use packaging with low moisture vapor transmission rates and consider including desiccants.
-
Oxygen Barrier: For oxygen-sensitive formulations, packaging with high-barrier properties or purging the headspace with an inert gas like nitrogen is recommended.
-
Temperature Control: Store this compound at the recommended temperature to slow down degradation reactions. Avoid exposure to extreme temperatures.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are performed to understand the stability of a drug molecule by subjecting it to stress conditions. The following table summarizes hypothetical data from such a study on this compound.
| Stress Condition | Duration | % Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 15.2% | NMD-H1, NMD-H2 |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 22.5% | NMD-B1 |
| Oxidation (3% H₂O₂) | 8 hours | 18.7% | NMD-O1, NMD-O2 |
| Thermal (80°C) | 48 hours | 8.9% | NMD-T1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25.8% | NMD-P1, NMD-P2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (1 mg/mL) in a suitable solvent (e.g., methanol:water 50:50).
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to a this compound solution to achieve a final concentration of 0.1 N HCl. Reflux at 70°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to a this compound solution to achieve a final concentration of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a this compound solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature in the dark for 8 hours.
-
Thermal Degradation: Store a solution of this compound in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve this compound from all degradation products generated during the forced degradation study.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Pyrrolopyrimidine Synthesis
Disclaimer: The compound "Naminidil" was not identified in a review of scientific literature. This guide focuses on improving the synthesis yield of Minoxidil and related pyrrolopyrimidine derivatives, which are likely the subject of your query.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Minoxidil and other pyrrolopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Minoxidil?
A1: Minoxidil is typically synthesized in a two-step process. The first step involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. The resulting N-oxide is then reacted with piperidine to yield 2,4-diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)[1].
Q2: What factors most significantly impact the yield of the N-oxidation step?
A2: The choice of oxidizing agent, catalyst, solvent, and reaction temperature are all critical. Hydrogen peroxide (H₂O₂) is a common oxidizing agent, and the reaction can be catalyzed by various metal catalysts to improve efficiency and yield[1].
Q3: Are there greener or more efficient catalysts for the synthesis?
A3: Yes, research has shown that magnetic nanoparticles, such as cobalt ferrite (CoFe₂O₄), can act as efficient and reusable heterogeneous catalysts for the N-oxidation step, leading to high yields under milder conditions[1].
Q4: How can I minimize the formation of byproducts during the reaction with piperidine?
A4: Controlling the stoichiometry of the reactants is crucial. Using a modest excess of piperidine can help drive the reaction to completion, but a large excess can lead to purification challenges. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to minimize side product formation[1].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Minoxidil and related pyrrolopyrimidine compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in N-oxidation step | - Inefficient oxidizing agent- Catalyst deactivation or low activity- Suboptimal reaction temperature- Incomplete reaction | - Use a more effective oxidizing agent or increase its concentration.- Ensure the catalyst is fresh or regenerate it if possible. Consider using a more robust catalyst like CoFe₂O₄ nanoparticles[1].- Optimize the reaction temperature. For H₂O₂ with CoFe₂O₄, refluxing in ethanol is effective.- Monitor the reaction by TLC to ensure it has gone to completion. |
| Formation of multiple spots on TLC after piperidine reaction | - Presence of unreacted starting material- Formation of side products due to over-reaction or side reactions | - Increase the reaction time or temperature to ensure full conversion of the starting material.- Purify the intermediate N-oxide before proceeding to the next step.- Use an appropriate solvent and control the reaction temperature to minimize side reactions. |
| Difficulty in purifying the final product | - Presence of excess piperidine- Formation of closely related impurities | - After the reaction, use an acidic wash to remove excess basic piperidine.- Employ column chromatography with an optimized solvent system for purification. Consider recrystallization to obtain a highly pure product. |
| Inconsistent yields between batches | - Variability in reagent quality- Inconsistent reaction conditions | - Use reagents from the same batch or ensure consistent quality through analytical testing.- Carefully control reaction parameters such as temperature, stirring speed, and addition rates of reagents. |
Experimental Protocols
Protocol 1: N-oxidation of 2,6-diamino-4-chloropyrimidine using CoFe₂O₄ Nanoparticles
Materials:
-
2,6-diamino-4-chloropyrimidine
-
Cobalt ferrite (CoFe₂O₄) magnetic nanoparticles
-
Ethanol (EtOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stirrer and condenser, add 2,6-diamino-4-chloropyrimidine (1 mmol, 0.14 g) and CoFe₂O₄ magnetic nanoparticles (0.01 g, 5 mol%).
-
Add 5 mL of ethanol to the flask and stir the mixture at 40 °C for 1 minute.
-
Add 0.5 mL of 30% H₂O₂ dropwise to the reaction mixture.
-
Stir the resulting mixture magnetically under reflux conditions for 60 minutes.
-
Monitor the progress of the reaction using TLC with an eluent of CHCl₃:MeOH:EtOAc (5:4:1).
-
Upon completion, the catalyst can be recovered using an external magnet for reuse. The product, 2,6-diamino-4-chloro-pyrimidine N-oxide, can be isolated from the solution.
Protocol 2: Synthesis of Minoxidil
Materials:
-
2,6-diamino-4-chloro-pyrimidine N-oxide
-
Piperidine
Procedure:
-
React 2,6-diamino-4-chloro-pyrimidine N-oxide with piperidine.
-
The reaction is typically carried out under neat conditions or in a suitable solvent.
-
Heat the reaction mixture to drive the substitution reaction.
-
Monitor the reaction progress by TLC.
-
After completion, the crude product can be purified, for example, by recrystallization, to obtain pure Minoxidil.
Visual Guides
Experimental Workflow for Minoxidil Synthesis
Caption: General workflow for the two-step synthesis of Minoxidil.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low synthesis yields.
Simplified Signaling Pathway for Minoxidil's Action
While not directly related to synthesis, understanding the mechanism of action can be important for drug development professionals. Minoxidil is known to be a potassium channel opener and may also upregulate Vascular Endothelial Growth Factor (VEGF).
Caption: Simplified signaling pathway for Minoxidil's effect on hair follicles.
References
Technical Support Center: Analysis of Minoxidil in Biological Samples
Welcome to the technical support center for the detection of Minoxidil in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying Minoxidil in biological samples?
A1: The most prevalent methods for the quantitative analysis of Minoxidil in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] ELISA kits are also available for the detection of related biological molecules but are less common for direct Minoxidil quantification.
Q2: What are the typical challenges encountered during sample preparation for Minoxidil analysis?
A2: Common challenges include matrix effects from complex biological samples, which can suppress or enhance the analyte signal, and achieving high recovery rates during extraction.[4] Incomplete cell lysis or protein precipitation can also lead to inaccurate results. Careful selection of extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and the use of an appropriate internal standard are crucial for mitigating these issues.[2]
Q3: How can I improve the sensitivity of my Minoxidil assay?
A3: To enhance sensitivity, consider optimizing the mobile phase composition and pH in HPLC methods. For LC-MS/MS, fine-tuning the mass spectrometer's source parameters and using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions can significantly improve detection limits. Additionally, ensuring efficient sample clean-up to reduce background noise is essential.
Q4: My calibration curve for Minoxidil is not linear. What are the possible causes?
A4: Non-linearity in calibration curves can stem from several factors, including detector saturation at high concentrations, issues with the internal standard, or improper preparation of calibration standards. Ensure that the concentration range of your standards is appropriate for the expected sample concentrations and that the detector response is within its linear range.
Q5: What is the mechanism of action of Minoxidil that might be relevant to my research?
A5: Minoxidil's primary mechanism of action involves its conversion to an active metabolite, Minoxidil sulfate, which acts as a potassium channel opener, leading to vasodilation. It also has direct effects on hair follicles, including stimulating the proliferation of dermal papilla cells and upregulating Vascular Endothelial Growth Factor (VEGF). Recent studies also suggest it may influence androgen receptor signaling pathways.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace or regenerate the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure consistent flow rate. |
| Low Signal Intensity | - Inefficient sample extraction- Suboptimal detection wavelength- Sample degradation | - Optimize the extraction procedure to improve recovery.- Determine the optimal wavelength for Minoxidil detection (around 281 nm).- Ensure proper sample storage and handling to prevent degradation. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Noise | - Matrix effects- Contaminated mobile phase or system | - Implement a more rigorous sample clean-up protocol.- Use high-purity solvents and flush the LC-MS system. |
| Carryover | - Inadequate washing of the autosampler needle/port- Strong analyte adsorption to surfaces | - Optimize the autosampler wash sequence with a strong organic solvent.- Use a different injection solvent or add a modifier to reduce adsorption. |
| Poor Reproducibility | - Inconsistent sample preparation- Fluctuation in instrument performance | - Use an internal standard and ensure consistent pipetting and extraction steps.- Perform regular system suitability checks and calibration. |
Quantitative Data Summary
The following tables summarize key performance parameters for validated Minoxidil detection methods in human plasma.
Table 1: HPLC Method Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 2 - 100 ng/mL | |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Inter-day Precision (%CV) | < 8% | |
| Intra-day Precision (%CV) | < 8% |
Table 2: UHPLC-MS/MS Method Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 1.280 - 151.075 ng/mL | |
| Inter-day Precision (%RSD) | 5.42 - 9.27% | |
| Intra-day Precision (%RSD) | 2.55 - 9.42% | |
| Inter-day Accuracy | 89.2 - 98.9% | |
| Intra-day Accuracy | 102 - 105% |
Experimental Protocols
Detailed UHPLC-MS/MS Protocol for Minoxidil in Human Plasma
This protocol is a summary based on a published method.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard (Minoxidil-D10).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold (4.6x50mm, 5µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 0.400 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Minoxidil: m/z 210.152 → 163.965
-
Minoxidil-D10 (IS): m/z 220.267 → 169.089
-
-
Visualizations
Caption: General experimental workflow for Minoxidil detection.
Caption: Simplified signaling pathway of Minoxidil's action.
References
- 1. Separation of Minoxidil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of minoxidil in human plasma using ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Mechanisms of Action: A Head-to-Head Comparison of Naminidil and Diazoxide in Hair Growth Stimulation
In the quest for effective treatments for alopecia, researchers and drug development professionals continuously explore novel compounds that can modulate hair follicle activity. This guide provides a detailed, data-driven comparison of two such molecules: Naminidil and Diazoxide. While both have been investigated for their potential to stimulate hair growth, their distinct pharmacological profiles warrant a close examination to inform future research and development.
Diazoxide , a well-established ATP-sensitive potassium (K-ATP) channel opener, is primarily known for its use as a vasodilator and in the management of hypoglycemia.[1][2] Its hair-growth-promoting properties (hypertrichosis) are a recognized side effect of its systemic administration.[3][4][5] More recently, topical formulations of Diazoxide have been explored as a direct treatment for hair loss.
This guide will therefore focus on presenting the known data for Diazoxide to serve as a benchmark for comparison if and when data for this compound becomes available. We will delve into its mechanism of action, summarize key experimental findings, and provide detailed experimental protocols relevant to the study of hair growth agents.
Mechanism of Action: The Role of K-ATP Channel Opening
Diazoxide's primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membranes of various tissues, including vascular smooth muscle and pancreatic beta-cells. This leads to membrane hyperpolarization, which in turn affects cellular function.
In the context of hair follicles, the proposed mechanism is analogous to that of Minoxidil, another well-known hair growth promoter. By opening K-ATP channels in the dermal papilla cells and hair follicle cells, Diazoxide is thought to:
-
Increase blood flow to the hair follicle by causing vasodilation of the surrounding microvasculature.
-
Promote the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase and prolong the anagen phase.
The following diagram illustrates the signaling pathway of Diazoxide at the cellular level.
Caption: Signaling pathway of Diazoxide in a hair follicle cell.
Experimental Data on Diazoxide for Hair Growth
While extensive clinical trial data for topical Diazoxide in humans is limited in the public domain, preclinical studies have provided evidence of its hair growth-promoting effects.
Preclinical Efficacy Data
A key study investigated the effects of topical Diazoxide on hair follicular growth in the stumptailed macaque, an animal model for androgenetic alopecia.
| Parameter | 5% Topical Diazoxide Group | Vehicle Control Group |
| Observation Period | 16 months | 16 months |
| Hair Growth | Thickening and maintenance of frontal hair | No consistent progressive changes |
| Folliculogram Analysis | Progressive enlargement of follicular size | No consistent progressive changes |
| Acceleration of telogen to anagen transition | No consistent progressive changes | |
| Prolongation of anagen phase | No consistent progressive changes | |
| Systemic Side Effects | None observed (Normal physical growth, cardiovascular function, serum androgens, glucose tolerance, and hematology) | Not applicable |
Table 1: Summary of a preclinical study of 5% topical Diazoxide in stumptailed macaques.
This study demonstrates the potential of topical Diazoxide to stimulate hair growth without causing systemic side effects, a crucial consideration for the development of any topical therapeutic.
Experimental Protocols
For researchers aiming to investigate the efficacy of this compound or other novel compounds and compare them to Diazoxide, the following experimental protocols are provided as a reference.
In Vivo Hair Growth Study in an Animal Model (e.g., C57BL/6 Mice or Stumptailed Macaques)
This protocol outlines a typical workflow for assessing the hair growth-promoting activity of a test compound in an animal model.
Caption: Experimental workflow for an in vivo hair growth study.
Methodology:
-
Animal Selection and Acclimatization: Choose an appropriate animal model (e.g., 7-week-old C57BL/6 mice). Acclimatize the animals to the laboratory conditions for at least one week.
-
Hair Cycle Synchronization: Anesthetize the mice and apply a depilatory agent to the dorsal skin to synchronize the hair follicles into the telogen phase.
-
Grouping and Treatment: Randomly divide the animals into treatment groups (e.g., vehicle control, positive control [e.g., 5% Minoxidil or 5% Diazoxide], and test compound [this compound] at various concentrations). Apply the respective solutions topically to the depilated dorsal skin daily for a predefined period (e.g., 28 days).
-
Evaluation of Hair Growth:
-
Visual Assessment: Document hair growth by taking photographs at regular intervals.
-
Histological Analysis: At the end of the treatment period, euthanize the animals and collect skin samples from the treated areas. Fix the samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Microscopic Examination: Analyze the H&E stained sections to determine the stage of the hair follicles (anagen, catagen, or telogen) and quantify the number of follicles in each stage.
-
-
Data Analysis: Statistically compare the hair growth parameters (e.g., percentage of anagen follicles) between the treatment groups.
In Vitro Human Dermal Papilla Cell (hDPC) Proliferation Assay
This assay is used to assess the direct effect of a compound on the proliferation of dermal papilla cells, which play a crucial role in hair follicle development and growth.
Methodology:
-
Cell Culture: Culture primary human dermal papilla cells (hDPCs) in an appropriate growth medium.
-
Treatment: Seed the hDPCs in 96-well plates and allow them to attach overnight. Replace the medium with a serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with various concentrations of the test compound (this compound), Diazoxide, a positive control (e.g., FGF-2), and a vehicle control.
-
Proliferation Assay: After a specified incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying DNA synthesis using BrdU incorporation.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the dose-response relationship for each compound.
Conclusion
Diazoxide has demonstrated a clear potential for stimulating hair growth, primarily through its action as a K-ATP channel opener. Preclinical data in a relevant animal model supports its efficacy when applied topically. For a comprehensive comparison with this compound, experimental data on this compound's mechanism of action, efficacy, and safety profile are essential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. As research into novel hair growth stimulants continues, a data-driven, head-to-head comparison will be invaluable for identifying the most promising candidates for clinical development.
References
A Comparative Analysis of Hair Growth Promoters: Nanoxidil, Minoxidil, and Aminexil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action and performance of three prominent topical treatments for hair loss: Nanoxidil, Minoxidil, and Aminexil. The information is intended to support research and development efforts in the field of trichology.
At a Glance: Comparative Efficacy and Mechanisms
The following table summarizes the key characteristics and clinical findings for Nanoxidil, Minoxidil, and Aminexil to facilitate a rapid comparison.
| Feature | Nanoxidil | Minoxidil | Aminexil |
| Primary Mechanism of Action | Vasodilation, Potassium Channel Opening, Potential DHT Inhibition | Vasodilation, Potassium Channel Opening, Anagen Phase Prolongation | Inhibition of Perifollicular Fibrosis, Improved Hair Anchoring |
| Key Molecular Target(s) | ATP-sensitive potassium channels, potentially 5α-reductase (due to formulation) | ATP-sensitive potassium channels in vascular smooth muscle cells | Lysyl Hydroxylase |
| Reported Efficacy | Similar to 5% Minoxidil, with up to 75% of patients seeing substantial hair density improvements.[1][2] Reduced hair shedding by up to two-thirds after 6 months.[1] | 5% solution is more effective than 2% solution.[1] Peak hair growth observed at one year. | Significant improvements in hair density and reduction in hair loss observed in clinical studies.[3] |
| Formulation Notes | Lower molecular weight than Minoxidil for potentially better absorption. Often formulated with other agents like azelaic acid and caffeine. | Available as 2% and 5% topical solutions and foam. | A well-researched cosmeceutical formulation. |
| Side Effect Profile | Generally well-tolerated; may have fewer side effects than Minoxidil due to the absence of propylene glycol in some formulations. | Can cause scalp irritation, allergic contact dermatitis, and initial hair shedding. | Practically no side effects when compared to Minoxidil, though redness and itching have been reported. |
Delving Deeper: Mechanisms of Action
Nanoxidil: A Modern Approach to Hair Stimulation
Nanoxidil is a molecule with a chemical structure very similar to Minoxidil, but with a lower molecular weight, which theoretically allows for better penetration into the scalp. Its primary mechanism of action is believed to be analogous to that of Minoxidil, involving the opening of potassium channels in the vascular smooth muscle, leading to vasodilation. This increased blood flow is thought to deliver more oxygen and nutrients to the hair follicles, thereby promoting hair growth.
Furthermore, commercial formulations of Nanoxidil often include other active ingredients, such as azelaic acid and caffeine, which are suggested to inhibit the action of dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia.
Minoxidil: The Established Vasodilator
Minoxidil is a well-established, FDA-approved treatment for androgenetic alopecia. Its mechanism of action is primarily attributed to its function as a potassium channel opener. This action leads to the hyperpolarization of cell membranes and the relaxation of vascular smooth muscle, resulting in vasodilation. The enhanced microcirculation around the hair follicles is believed to be a key factor in its hair growth-promoting effects.
Beyond vasodilation, Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF) and may prolong the anagen (growth) phase of the hair cycle.
Aminexil: Targeting Follicular Fibrosis
Aminexil's proposed mechanism of action differs significantly from that of Nanoxidil and Minoxidil. It is thought to primarily target perifollicular fibrosis, a condition characterized by the hardening of collagen around the hair follicles, which can lead to hair thinning and premature shedding. Aminexil is believed to inhibit the enzyme Lysyl Hydroxylase, which is involved in the cross-linking of collagen fibers. By preventing this hardening, Aminexil may help to improve the anchoring of the hair root to the scalp and enhance blood flow to the follicles.
Visualizing the Pathways
To better understand the distinct and overlapping mechanisms of these compounds, the following signaling pathway and experimental workflow diagrams are provided.
Caption: Comparative signaling pathways of Nanoxidil, Minoxidil, and Aminexil.
Experimental Protocols for Mechanism of Action Validation
The validation of the mechanisms of action for hair growth promoters typically involves a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro: Dermal Papilla Cell Culture Assays
-
Objective: To assess the direct effects of the compounds on hair follicle dermal papilla cells.
-
Cell Culture: Human dermal papilla cells (hDPCs) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Nanoxidil, Minoxidil, or Aminexil. A vehicle control is also included.
-
Assays:
-
Cell Proliferation Assay (e.g., MTT or BrdU): To determine the effect of the compounds on cell growth and division.
-
Gene Expression Analysis (RT-qPCR): To measure the expression levels of key genes involved in hair growth, such as VEGF, FGF-7, and those related to the Wnt/β-catenin pathway.
-
Western Blotting: To quantify the protein levels of signaling molecules like phosphorylated ERK, Akt, and β-catenin.
-
Enzyme Activity Assays: For Aminexil, an assay to measure the activity of Lysyl Hydroxylase in the presence of the compound would be conducted.
-
Caption: Workflow for in vitro validation of hair growth promoter mechanisms.
In Vivo: Animal Model Studies
-
Objective: To evaluate the efficacy of the compounds in promoting hair growth in a living organism.
-
Animal Model: C57BL/6 mice are commonly used as their hair follicles are synchronized in the telogen (resting) phase after depilation.
-
Treatment: A defined area on the dorsum of the mice is shaved, and the test compounds (Nanoxidil, Minoxidil, Aminexil solutions) and a vehicle control are applied topically daily.
-
Evaluation:
-
Visual Assessment: The degree of hair regrowth is visually monitored and photographed at regular intervals.
-
Histological Analysis: Skin biopsies are taken at the end of the study to examine the number and stage of hair follicles (anagen vs. telogen).
-
Trichogram: Plucked hairs can be analyzed to determine the percentage of hairs in the anagen and telogen phases.
-
Caption: Workflow for in vivo efficacy testing of hair growth promoters.
Conclusion
Nanoxidil, Minoxidil, and Aminexil represent distinct yet effective approaches to the management of hair loss. While Minoxidil is a well-established treatment with a primary vasodilatory mechanism, Nanoxidil offers a potentially enhanced delivery system and a multi-faceted formulation. Aminexil provides an alternative mechanism by targeting the perifollicular environment. The choice of compound for future research and development may depend on the specific therapeutic goal, whether it be enhancing microcirculation, preventing follicular miniaturization, or improving the structural integrity of the hair follicle. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these treatments.
References
Comparative Efficacy of Current Alopecia Treatments: A Guide for Researchers and Drug Development Professionals
Initial Search for Naminidil: An extensive search for "this compound" did not yield any publicly available scientific literature, clinical trial data, or regulatory information related to its use as a treatment for alopecia. This suggests that this compound may be an investigational compound not yet in the public domain, a discontinued project, or a term not recognized in the current scientific literature. Therefore, a direct comparison of this compound to existing treatments is not feasible at this time.
This guide will instead provide a comprehensive comparison of the leading and most well-documented treatments for alopecia, focusing on androgenetic alopecia and alopecia areata. The treatments covered include the widely used topical and oral medications Minoxidil and Finasteride, as well as the more recent class of Janus kinase (JAK) inhibitors.
Overview of Current Alopecia Treatments
Alopecia, the medical term for hair loss, encompasses a range of conditions with different underlying causes. Androgenetic alopecia, also known as male or female pattern baldness, is the most common form and is influenced by genetic and hormonal factors.[1] Alopecia areata is an autoimmune disease where the immune system attacks the hair follicles, leading to patchy hair loss.[2]
Current treatment strategies aim to either stimulate hair regrowth, prevent further hair loss, or modulate the immune response. The most established treatments include Minoxidil, a topical vasodilator, and Finasteride, a 5-alpha-reductase inhibitor.[1] For alopecia areata, corticosteroids and, more recently, JAK inhibitors have shown significant efficacy.[3]
Quantitative Comparison of Treatment Efficacy
The following tables summarize key efficacy data from clinical studies on Minoxidil, Finasteride, and the JAK inhibitor Baricitinib.
Table 1: Efficacy of Topical Minoxidil for Androgenetic Alopecia
| Treatment | Duration | Key Efficacy Endpoint | Result | Citation |
| 5% Topical Minoxidil | 48 weeks | Change in non-vellus hair count | 45% more hair regrowth than 2% Minoxidil | |
| 5% Topical Minoxidil | 16-26 weeks | Mean hair density improvement vs. placebo | 70% greater improvement | |
| 2% Topical Minoxidil | 6 months | Hair follicle diameter and density | No significant difference from a novel nanosuspension formulation |
Table 2: Efficacy of Oral Minoxidil for Alopecia
| Treatment | Duration | Condition | Key Efficacy Endpoint | Result | Citation |
| 5 mg Oral Minoxidil | 24 weeks | Male Androgenetic Alopecia | Change in terminal hair density | Not superior to 5% topical minoxidil | |
| 0.25 mg Oral Minoxidil | 12 months | Female Pattern Hair Loss | Safe and effective in combination with spironolactone | ||
| 5 mg Oral Minoxidil (twice daily) | 53 weeks (mean) | Severe Alopecia Areata | Cosmetically effective response | 18.5% of patients |
Table 3: Efficacy of Finasteride for Androgenetic Alopecia
| Treatment | Duration | Key Efficacy Endpoint | Result | Citation |
| 1 mg Oral Finasteride | 1 year | Improvement in hair loss | 80.5% of men saw improvement | |
| 1 mg Oral Finasteride | 5 years | Hair regrowth and stabilization | Significant improvement observed |
Table 4: Efficacy of Baricitinib (JAK Inhibitor) for Severe Alopecia Areata
| Treatment | Duration | Key Efficacy Endpoint | Result | Citation |
| Baricitinib (Olumiant) | 36 weeks | Scalp hair regrowth of 80% or more | 32% to 35% of patients | |
| Baricitinib (Olumiant) | 2 years | Scalp hair regrowth of 80% or more | 90% of patients |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the replication and validation of clinical findings. Below are summaries of methodologies from key studies.
Study of 5% vs. 2% Topical Minoxidil for Androgenetic Alopecia
-
Study Design: A 48-week, double-blind, placebo-controlled, randomized, multicenter trial.
-
Participants: 393 men aged 18-49 with androgenetic alopecia.
-
Intervention: Participants were randomized to apply 1 mL of 5% topical minoxidil solution (n=157), 2% topical minoxidil solution (n=158), or a placebo vehicle (n=78) twice daily to the scalp.
-
Efficacy Evaluation:
-
Primary Endpoint: Change from baseline in non-vellus hair count in a target area of the scalp.
-
Secondary Endpoints: Patient and investigator assessments of change in scalp coverage and overall treatment benefit. A patient questionnaire on quality of life, global benefit, hair growth, and hair styling was also used.
-
Study of Oral vs. Topical Minoxidil for Male Androgenetic Alopecia
-
Study Design: A 24-week, double-blind, placebo-controlled randomized clinical trial.
-
Participants: 90 men aged 18 to 55 years with Norwood-Hamilton scale classifications of 3V, 4V, or 5V.
-
Intervention: Participants were randomized 1:1 to receive either 5 mg of oral minoxidil daily and a topical placebo solution, or 1 mL of 5% topical minoxidil twice daily and an oral placebo.
-
Efficacy Evaluation:
-
Primary Outcome: Change in terminal hair density in the frontal and vertex regions of the scalp.
-
Secondary Outcomes: Change in total hair density and photographic evaluation.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of these treatments.
Mechanism of Action: Minoxidil
Minoxidil is a vasodilator, and its exact mechanism for promoting hair growth is not fully understood. It is believed to work by increasing blood flow to the hair follicles and prolonging the anagen (growth) phase of the hair cycle. It may also stimulate the production of vascular endothelial growth factor (VEGF).
Caption: Proposed mechanism of action for Minoxidil in promoting hair growth.
Mechanism of Action: Finasteride
Finasteride is a competitive inhibitor of the Type II 5-alpha-reductase enzyme. This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT), a key androgen involved in the miniaturization of hair follicles in androgenetic alopecia.
Caption: Finasteride's mechanism of inhibiting DHT production to treat hair loss.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial (RCT) in alopecia research.
Caption: A generalized workflow for a randomized controlled trial in alopecia.
References
Comparative Analysis of Hair Follicle Treatments: Finasteride vs. Minoxidil
A comparative study of Naminidil and Finasteride on hair follicles could not be conducted as requested. This compound, an investigational drug for androgenic alopecia, was under development by Bristol-Myers Squibb.[1] Its development was discontinued around 2008, and the results of its phase 2 clinical trials, which included a comparison with Minoxidil, have not been made publicly available.[1] Therefore, a direct, evidence-based comparison with Finasteride is not feasible at this time.
In lieu of the requested comparison, this guide provides a comprehensive analysis of two widely studied and approved treatments for androgenetic alopecia: Finasteride and Minoxidil . This comparison adheres to the original request's structure, providing detailed information for researchers, scientists, and drug development professionals.
Overview of Finasteride and Minoxidil
Finasteride is a synthetic 4-azasteroid compound that acts as a competitive inhibitor of the type II 5-alpha reductase enzyme.[2][3] This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in the miniaturization of hair follicles in individuals with a genetic predisposition to androgenetic alopecia.[3] By reducing DHT levels in the scalp, Finasteride helps to halt the progression of hair loss and can lead to hair regrowth.
Minoxidil , initially developed as an oral medication for hypertension, was observed to have a side effect of hypertrichosis (excessive hair growth). This led to its development as a topical treatment for hair loss. Minoxidil is a potassium channel opener and a vasodilator. While its exact mechanism of action on hair follicles is not fully understood, it is believed to enhance blood flow to the scalp, thereby increasing the delivery of oxygen and nutrients to the hair follicles. This may prolong the anagen (growth) phase of the hair cycle.
Mechanism of Action on Hair Follicles
The two compounds exert their effects on hair follicles through distinct signaling pathways.
Finasteride: Inhibition of the Androgen Pathway
Finasteride's primary mechanism is the reduction of DHT, a potent androgen that binds to androgen receptors in the hair follicle's dermal papilla cells. This binding triggers a cascade of events leading to follicular miniaturization.
Caption: Finasteride's mechanism of action.
Minoxidil: Vasodilation and Growth Factor Stimulation
Minoxidil's mechanism is more complex and less definitively understood. It is thought to involve multiple pathways related to its function as a potassium channel opener and vasodilator.
Caption: Proposed mechanisms of action for Minoxidil.
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from clinical trials evaluating the efficacy of Finasteride and Minoxidil on hair follicles.
Table 1: Finasteride Efficacy Data
| Parameter | Dosage | Duration | Result | Citation |
| Hair Count | 1 mg/day | 1 year | 86% of men maintained or showed an increase in hair count. | |
| Hair Count | 1 mg/day | 2 years | Clinically significant increases in hair count (107 hairs at 1 year, 138 hairs at 2 years vs. placebo in a 5.1 cm² area). | |
| DHT Reduction (Serum) | 5 mg/day (single dose) | 4 years | Approximately 70% reduction. | |
| DHT Reduction (Scalp) | Not specified | Not specified | Up to 60% reduction. |
Table 2: Minoxidil Efficacy Data
| Parameter | Dosage | Duration | Result | Citation |
| Hair Count (Men) | 5% Topical | 48 weeks | 45% more hair regrowth than 2% topical minoxidil. | |
| Hair Count (Women) | 5% Topical | 48 weeks | Statistically superior to placebo in nonvellus hair count. | |
| Hair Density (Men, Oral) | 5 mg/day | 24 weeks | Significant increase in total hair count. | |
| Hair Density (Women, Oral) | 0.25 mg/day | 6 months | Increase from 102 to 112.2 hairs/cm². |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used in clinical trials for Finasteride and Minoxidil.
Finasteride Clinical Trial Protocol (Example)
A representative protocol for a Finasteride clinical trial would involve the following steps:
Caption: Typical workflow for a Finasteride clinical trial.
Minoxidil Clinical Trial Protocol (Example)
A representative protocol for a topical Minoxidil clinical trial would follow a similar structure but with a different mode of administration:
Caption: Typical workflow for a topical Minoxidil clinical trial.
Conclusion
Finasteride and Minoxidil represent two distinct and effective pharmacological approaches to the management of androgenetic alopecia. Finasteride acts systemically to address the hormonal basis of hair follicle miniaturization by inhibiting DHT production. In contrast, Minoxidil is a topical treatment that is thought to work primarily by improving local blood flow and potentially stimulating growth factors, thereby prolonging the anagen phase of the hair cycle. The choice between these treatments, or their combined use, depends on the specific characteristics of the patient's hair loss, their medical history, and their tolerance for potential side effects. Further research into the molecular mechanisms of Minoxidil and the development of new therapeutic agents will continue to advance the field of hair loss treatment.
References
Unveiling Vasodilatory Potential: A Comparative Analysis of Naminidil Against Established K-ATP Channel Openers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the vasodilatory properties of Naminidil, an investigational ATP-sensitive potassium (K-ATP) channel opener, against the well-established standards, Minoxidil and Diazoxide. This document outlines the mechanistic similarities and differences and presents a framework for evaluating these compounds, supported by detailed experimental protocols.
This compound, a guanidine derivative, was under development as a topical treatment for androgenic alopecia.[1] Like Minoxidil and Diazoxide, its vasodilatory effects are attributed to its activity as a K-ATP channel opener.[1] While clinical development was discontinued and public data on its vasodilatory potency is scarce, its classification as a K-ATP channel opener places it in a well-understood category of vasodilators. This guide will, therefore, focus on a comparative validation framework against Minoxidil and Diazoxide, for which more extensive data is available.
Comparative Analysis of Vasodilatory Properties
A direct quantitative comparison of the vasodilatory potency of this compound is challenging due to the limited availability of public preclinical data. However, based on its mechanism of action as a K-ATP channel opener, its effects are expected to be comparable to Minoxidil and Diazoxide. The following table summarizes the known vasodilatory data for the standard compounds.
| Compound | Mechanism of Action | Active Form | EC50 (Vasodilation) | Tissue Model | Pre-contraction Agent |
| This compound | ATP-sensitive potassium (K-ATP) channel opener | This compound | Not Publicly Available | - | - |
| Minoxidil | ATP-sensitive potassium (K-ATP) channel opener | Minoxidil Sulfate[2][3] | Not Publicly Available (Qualitative evidence of vasodilation)[4] | Rabbit Mesenteric Artery, Rat Aorta | Norepinephrine, Phenylephrine |
| Diazoxide | ATP-sensitive potassium (K-ATP) channel opener | Diazoxide | 21.6 µM (Reported in a comparative study) | Rat Aorta | KCl |
Signaling Pathway of K-ATP Channel-Mediated Vasodilation
The vasodilatory action of this compound, Minoxidil, and Diazoxide is initiated by their binding to and opening of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of vascular smooth muscle cells. This leads to a cascade of events resulting in muscle relaxation and vasodilation.
Experimental Protocols
To validate the vasodilatory properties of this compound and compare it to standards, a well-established ex vivo method is the isolated aortic ring assay. This protocol allows for the direct measurement of a compound's effect on vascular tone.
Isolated Rat Thoracic Aorta Ring Assay
This protocol details the steps to assess the vasorelaxant effects of a test compound on isolated rat aortic rings pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.
1. Aorta Dissection and Ring Preparation:
-
Euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4).
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 4-5 mm in length.
2. Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a basal tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
-
Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check the viability of the smooth muscle.
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10⁻⁵ M) to assess the integrity of the endothelium. A relaxation of over 70% indicates intact endothelium.
4. Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable contraction with either phenylephrine (10⁻⁶ M) or KCl (60 mM).
-
Once the contraction is stable, cumulatively add the test compound (this compound, Minoxidil, or Diazoxide) in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Record the relaxation response at each concentration.
5. Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the concentration-response curves and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using a non-linear regression analysis.
Conclusion
While quantitative data for this compound's vasodilatory potency remains elusive in the public domain, its classification as a K-ATP channel opener provides a strong rationale for its vasodilatory properties. The experimental framework provided here offers a robust method for validating these properties and performing a direct comparative analysis against established standards like Minoxidil and Diazoxide. Such studies are essential for fully characterizing the pharmacological profile of this compound and understanding its potential therapeutic applications. The provided diagrams of the signaling pathway and experimental workflow serve as clear visual aids for researchers undertaking these investigations.
References
Naminidil and Minoxidil: A Comparative Analysis of Hair Follicle Stimulation Mechanisms
A comparative guide for researchers and drug development professionals on the transcriptomic and mechanistic profiles of Naminidil and Minoxidil in the context of hair follicle stimulation. While extensive transcriptomic data is available for Minoxidil, information on this compound is limited due to its discontinued development. This guide, therefore, focuses on a comparison of their known mechanisms of action and the detailed transcriptomic effects of Minoxidil.
Introduction
Minoxidil is a widely used and well-studied topical treatment for androgenetic alopecia.[1][2][3] Its efficacy in promoting hair growth is established, though the precise molecular mechanisms are still being fully elucidated. This compound, another compound investigated for hair loss, was also developed as a topical treatment and progressed to Phase 2 clinical trials. However, its development was discontinued, and detailed clinical and transcriptomic data were never publicly released.
This guide provides a comprehensive overview of the available data on both compounds, with a deep dive into the transcriptomics of Minoxidil-treated hair follicles. The objective is to offer a valuable resource for researchers in the field of hair growth and alopecia treatment.
Minoxidil: A Multi-Faceted Approach to Hair Growth
Minoxidil's mechanism of action is complex, involving multiple pathways that ultimately lead to the stimulation and prolongation of the anagen (growth) phase of the hair cycle. It is a prodrug, converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicle.
Transcriptomic Insights into Minoxidil's Action
Transcriptomic studies of hair follicles treated with Minoxidil have revealed significant changes in gene expression related to cell proliferation, growth factor signaling, and inflammation.
Table 1: Summary of Key Genes and Pathways Modulated by Minoxidil in Hair Follicles
| Gene/Pathway Category | Specific Genes/Pathways | Effect of Minoxidil | Reference |
| Growth Factors & Cytokines | Vascular Endothelial Growth Factor (VEGF) | Upregulation | |
| Hepatocyte Growth Factor (HGF) | Upregulation | ||
| Insulin-like Growth Factor 1 (IGF-1) | Upregulation | ||
| Interleukin-1 alpha (IL-1α) | Downregulation | ||
| Signaling Pathways | Wnt/β-catenin | Activation | |
| Akt | Downregulation | ||
| MAPK | Downregulation | ||
| mTOR | Upregulation | ||
| Cell Proliferation & Differentiation | Keratin-associated proteins | Upregulation | |
| Extracellular Matrix | Lysyl hydroxylase | Inhibition |
Signaling Pathways Activated by Minoxidil
Minoxidil's effects are mediated through several key signaling pathways within the hair follicle cells. As an ATP-sensitive potassium channel (KATP) opener, it influences cellular ion balance and downstream signaling cascades.
References
Benchmarking Safety Profiles of Androgenetic Alopecia Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of established hair growth compounds: Minoxidil, Finasteride, and Dutasteride. Due to the absence of publicly available scientific literature and clinical trial data for a compound referred to as "Naminidil" at the time of this publication, a direct comparison is not feasible. This document, therefore, serves as a reference and a template for evaluating the safety of novel compounds against current standards of care. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key safety assessment protocols.
Quantitative Safety Profile Comparison
The following table summarizes the reported adverse effects of Minoxidil, Finasteride, and Dutasteride based on clinical trial data and post-marketing surveillance. The incidence rates can vary depending on the dosage, route of administration (oral vs. topical), and patient population.
| Adverse Effect Category | Minoxidil (Topical) | Minoxidil (Oral) | Finasteride (Oral) | Dutasteride (Oral) | This compound |
| Dermatological | Scalp irritation, itching, dryness, dandruff-like flakes, temporary hair shedding[1] | Hypertrichosis (excessive hair growth)[2] | Rash[3] | Skin rash[4] | Data Not Available |
| Cardiovascular | Rare: Dizziness, chest pain, heart palpitations, swelling in hands or feet (edema)[1] | Tachycardia (fast heartbeat), fluid retention, lightheadedness, pericardial effusion (rare) | Low blood pressure (rare) | Dizziness | Data Not Available |
| Sexual | Not typically reported | Not typically reported | Decreased libido, erectile dysfunction, ejaculation disorders | Decreased libido, erectile dysfunction, ejaculation disorders | Data Not Available |
| Psychological | Not typically reported | Insomnia (rare) | Depression, anxiety | Mood changes, depression | Data Not Available |
| Reproductive | Not typically reported | Not typically reported | Decreased sperm count, testicular pain | Lower sperm count, testicular pain | Data Not Available |
| Other | Headaches, unwanted facial hair growth | Headaches, unexplained weight gain | Gynecomastia (male breast enlargement), breast tenderness | Breast tenderness, breast enlargement | Data Not Available |
Experimental Protocols for Safety Assessment
The safety of hair growth compounds is evaluated through a series of preclinical and clinical studies. Below are generalized methodologies for key experiments.
Preclinical Toxicology Studies
-
Acute Toxicity: Single high doses are administered to rodents (e.g., rats or mice) via oral and dermal routes to determine the LD50 (median lethal dose).
-
Repeat-Dose Toxicity: The compound is administered daily to animals for 28 or 90 days to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: A battery of tests, including the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents, are conducted to assess the compound's potential to damage genetic material.
-
Carcinogenicity: Long-term studies (typically 2 years) in rodents are performed to evaluate the carcinogenic potential of the compound.
-
Reproductive and Developmental Toxicity: Studies are conducted to assess the potential effects on fertility, embryonic development, and pre- and post-natal development.
Clinical Trials
-
Phase I: The compound is administered to a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects. Pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) are also assessed.
-
Phase II: The drug is given to a larger group of people with the target condition (androgenetic alopecia) to test its efficacy and further evaluate its safety.
-
Phase III: The drug is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.
-
Phase IV (Post-Marketing Surveillance): After the drug is marketed, ongoing monitoring is conducted to gather information on the drug's effect in various populations and any side effects associated with long-term use.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Hair Growth and Drug Action
The following diagrams illustrate the known signaling pathways for Minoxidil and the 5-alpha reductase inhibitors (Finasteride and Dutasteride).
References
Safety Operating Guide
Essential Safety and Handling Information for Naminidil
Disclaimer: No specific Safety Data Sheet (SDS) for Naminidil (CAS Number: 220641-11-2) is publicly available. This compound was an investigational drug that was not brought to market, and as a result, detailed safety and toxicological data have not been officially published. The following guidance is based on general best practices for handling potentially hazardous research chemicals and should not be considered a substitute for a substance-specific risk assessment. For illustrative purposes, safety data for the structurally distinct compound Minoxidil is provided to demonstrate the type of information that would be found in an SDS. The data for Minoxidil should not be assumed to be applicable to this compound.
Immediate Safety and Handling Precautions
When handling this compound or any chemical with unknown toxicological properties, it is crucial to operate under the assumption that the substance is hazardous. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
1. Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin. |
| Respiratory Protection | For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is required. Work should be conducted in a certified chemical fume hood. |
2. Engineering Controls:
-
Ventilation: All handling of this compound powder or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in the event of accidental exposure.
3. General Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.
Spill and Disposal Procedures
1. Spill Cleanup:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of all waste materials according to institutional and local regulations for chemical waste.
2. Waste Disposal:
-
Unused Material: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable PPE, absorbent materials, and any other items contaminated with this compound should be collected in a designated, sealed hazardous waste container.
-
Consult a Professional: All chemical waste should be handled and disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Illustrative Hazard Information (Based on Minoxidil)
Warning: The following data is for Minoxidil (CAS 38304-91-5) and is provided for illustrative purposes only . It is intended to show the type of information that would be contained in a Safety Data Sheet. These hazards are not confirmed for this compound.
| Hazard Classification (Minoxidil) | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
| (Single Exposure, Respiratory) |
Experimental Protocols and Workflows
Standard Operating Procedure for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Emergency Spill Response Protocol
Caption: Step-by-step procedure for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
